molecular formula C22H38 B8513892 1,2-Dioctylbenzene CAS No. 30901-77-0

1,2-Dioctylbenzene

Cat. No.: B8513892
CAS No.: 30901-77-0
M. Wt: 302.5 g/mol
InChI Key: ZZECXNVRWUIJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dioctylbenzene is an organic compound featuring a benzene core substituted with two octyl chains at the ortho (1,2) positions. This structure makes it a subject of interest in various research fields, particularly as a precursor or intermediate in synthetic organic chemistry and materials science. Its potential applications include acting as a building block for advanced polymers, a substrate in catalytic studies, or a component in the development of specialty surfactants and lubricants. Researchers value this compound for investigating structure-property relationships in bulky aromatic systems. This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal uses. All information provided is for research reference and should be validated prior to laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30901-77-0

Molecular Formula

C22H38

Molecular Weight

302.5 g/mol

IUPAC Name

1,2-dioctylbenzene

InChI

InChI=1S/C22H38/c1-3-5-7-9-11-13-17-21-19-15-16-20-22(21)18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3

InChI Key

ZZECXNVRWUIJSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1CCCCCCCC

Origin of Product

United States

Synthetic Methodologies for 1,2 Dioctylbenzene

Classical Approaches to Ortho-Dialkylbenzene Synthesis Relevant to 1,2-Dioctylbenzene

Classical methods for attaching alkyl groups to a benzene (B151609) ring, such as the Friedel-Crafts alkylation and the Wurtz-Fittig reaction, have been foundational in organic synthesis. However, their application to the regioselective synthesis of this compound is severely hampered by inherent limitations.

The Friedel-Crafts alkylation , first discovered in 1877, involves the reaction of an alkyl halide (e.g., 1-chlorooctane) or an alkene (e.g., 1-octene) with benzene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) rsc.org. While effective for introducing a single alkyl group, this method is plagued by several issues when targeting a specific, sterically hindered isomer like this compound.

A primary drawback is the propensity for carbocation rearrangement . The reaction proceeds through a carbocation intermediate; a primary carbocation formed from 1-chlorooctane (B87089) would readily rearrange via hydride shifts to a more stable secondary carbocation. This results in the formation of a mixture of isomeric phenyloctanes (e.g., 2-phenyloctane, 3-phenyloctane) rather than the desired n-octylbenzene chemijournal.comresearchgate.netchemijournal.com.

Another significant challenge is polyalkylation . The introduction of the first octyl group activates the benzene ring, making the product, octylbenzene, more nucleophilic and thus more reactive than the starting benzene. This leads to subsequent alkylation reactions, producing a mixture of di-, tri-, and poly-octylbenzenes with poor control over the substitution pattern (ortho, meta, para) researchgate.netchemijournal.com. Achieving selective ortho-dialkylation is particularly difficult due to steric hindrance between the two large octyl groups.

Due to these significant challenges in controlling regioselectivity and preventing side reactions, classical methods are generally considered impractical for the clean and efficient synthesis of this compound.

Modern Catalytic Strategies for the Regioselective Formation of this compound

Modern synthetic chemistry offers more precise and reliable methods for constructing specific isomers like this compound, primarily through transition metal-catalyzed cross-coupling reactions and advanced acid-catalyzed systems.

Transition metal-catalyzed cross-coupling reactions provide a powerful and regioselective tool for forming carbon-carbon bonds. By starting with a pre-functionalized benzene ring, such as 1,2-dihalobenzene, the positions of the incoming alkyl groups are precisely controlled. Several named reactions are applicable, including the Kumada, Suzuki, and Negishi couplings.

The Kumada coupling reaction, which couples an organic halide with a Grignard reagent (organomagnesium halide), is a highly effective method. A direct and efficient synthesis of 1,2-dibutylbenzene (B100813) has been demonstrated using a nickel-phosphine complex as a catalyst, which serves as an excellent model for the synthesis of this compound. This procedure involves the reaction of 1,2-dichlorobenzene (B45396) with an excess of n-butylmagnesium bromide, catalyzed by [1,3-bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)]. This one-step method highlights the selective nature of the cross-coupling at the halogenated positions chembam.com. Adapting this to this compound would involve substituting n-butylmagnesium bromide with the analogous n-octylmagnesium bromide etsu.edu.

Reaction Aryl Halide Organometallic Reagent Catalyst Key Features
Kumada Coupling1,2-Dichlorobenzenen-Octylmagnesium bromideNiCl₂(dppp)High reactivity; directly uses Grignard reagents.
Suzuki Coupling1,2-Dibromobenzene (B107964)n-Octylboronic acid or esterPd complex (e.g., Pd(PPh₃)₄)Tolerant of many functional groups; organoboron reagents are stable.
Negishi Coupling1,2-Diiodobenzenen-Octylzinc halidePd or Ni complexHigh reactivity and functional group tolerance; organozinc reagents are less basic than Grignards.

The Suzuki reaction utilizes an organoboron compound (like a boronic acid or ester) and an organohalide, coupled in the presence of a palladium catalyst and a base wikipedia.org. The synthesis of this compound via this route would start with 1,2-dibromobenzene and react it with n-octylboronic acid. Suzuki couplings are renowned for their mild reaction conditions and exceptional tolerance of a wide variety of functional groups, although the organoboron reagents must often be prepared in a separate step wikipedia.orgepa.gov.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, also catalyzed by a nickel or palladium complex rsc.org. Organozinc reagents are typically less reactive and more functional-group-tolerant than Grignard reagents, offering a complementary approach. The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it a versatile method for C-C bond formation rsc.org.

While classical Friedel-Crafts alkylation lacks regioselectivity, modern research has focused on using shape-selective solid acid catalysts, such as zeolites, to control the isomerization and alkylation of long-chain olefins. These catalysts are widely used in the industrial production of linear alkylbenzenes (LABs), which are precursors to detergents mdpi.com.

The alkylation of benzene with long-chain alkenes like 1-octene (B94956) or 1-dodecene (B91753) has been studied extensively using various zeolite catalysts, including Zeolite Y, Beta, and Mordenite mdpi.comlidsen.com. The reaction mechanism involves the isomerization of the double bond along the olefin chain, followed by the alkylation of benzene chemijournal.com. The porous structure of the zeolite can influence the distribution of the resulting phenylalkane isomers.

However, these processes are optimized to produce a mixture of isomers where the phenyl group is attached to internal carbons of the alkyl chain (e.g., 2-phenyloctane, 3-phenyloctane, 4-phenyloctane), as these isomers are desirable for surfactant properties nih.gov. The synthesis of a 1,2-dialkylbenzene product is not a target of this methodology and would be exceptionally difficult to achieve selectively. The reaction conditions favor monoalkylation, and directing a second, large octyl group to the adjacent ortho position against steric hindrance, while preventing substitution at the more accessible para position, is not feasible with current acid-catalyzed systems. Therefore, this route is not considered a viable strategy for the targeted synthesis of this compound.

Catalyst Type Alkene Reactant Typical Products Relevance to this compound
Zeolite Y (USY)1-DodeceneMixture of 2-, 3-, 4-, 5-, 6-phenyldodecaneLow. Process is designed for monoalkylation and produces internal isomers.
Zeolite Beta1-DodeceneMixture of linear alkylbenzenesLow. Not selective for ortho-dialkylation.
Mordenite1-OcteneMixture of 2-, 3-, 4-phenyloctaneLow. High isomerization activity, not suitable for specific dialkyl isomer synthesis.

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances epa.govyale.edusigmaaldrich.com. Key principles include maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalytic rather than stoichiometric reagents yale.eduacs.org.

A major goal of green chemistry is to minimize or replace volatile organic solvents (VOCs). For reactions like Friedel-Crafts alkylation, which traditionally use hazardous solvents, solvent-free approaches have been developed. These methods often utilize solid acid catalysts that can be easily recovered and recycled, reducing waste chemijournal.comchemijournal.comresearchgate.net. While this improves the green profile of alkylation in general, it does not overcome the inherent lack of regioselectivity for synthesizing this compound.

For transition metal-catalyzed cross-coupling reactions, the development of water-soluble ligands and catalysts has enabled these transformations to be performed in aqueous media nih.govscirp.orgnih.gov. Suzuki couplings, in particular, have been successfully carried out in water or mixed aqueous-organic systems, which reduces reliance on organic solvents and can simplify product isolation scirp.orgresearchgate.net. Applying such a system to the synthesis of this compound from 1,2-dihalobenzene and an octylboronic acid could significantly improve the environmental footprint of the process.

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product acs.orgnih.govjocpr.com.

Classical syntheses often exhibit poor atom economy. The Wurtz-Fittig reaction, for example, uses stoichiometric amounts of sodium metal, and the atoms from the two moles of sodium halide byproduct are entirely wasted wikipedia.org. C₆H₄Cl₂ + 2 C₈H₁₇Br + 4 Na → C₆H₄(C₈H₁₇)₂ + 2 NaCl + 2 NaBr In this idealized reaction, a significant mass of the reactants (the halogens and sodium) ends up in the waste salt, leading to low atom economy.

Another metric, the Environmental Factor (E-Factor) , measures the total mass of waste generated per kilogram of product chembam.comnih.gov. Fine chemical and pharmaceutical syntheses often have very high E-Factors (5-100+) nih.gov. By using catalytic, atom-economical cross-coupling reactions and minimizing solvent use, the E-Factor for the synthesis of this compound can be significantly reduced compared to classical routes, aligning the production with the principles of green and sustainable chemistry.

Optimization of Reaction Parameters for Enhanced this compound Yields and Purity

The successful synthesis of this compound is contingent on the precise control of various reaction parameters. The interplay of temperature, pressure, and stoichiometry directly influences reaction kinetics and the formation of byproducts, thereby affecting both the yield and purity of the desired product.

The synthesis of dialkylbenzenes often involves Friedel-Crafts alkylation or cross-coupling reactions. In these processes, temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also promote side reactions such as isomerization, transalkylation, or decomposition, leading to a complex mixture of products and reduced selectivity for the 1,2-isomer. Conversely, lower temperatures might slow the reaction to an impractical rate. Therefore, identifying the optimal temperature range is crucial for maximizing the yield of this compound.

Pressure primarily becomes a significant factor when gaseous reactants or low-boiling-point solvents are involved. For many liquid-phase syntheses of higher alkylbenzenes, the reaction is conducted at or near atmospheric pressure. However, in certain catalytic systems, elevated pressure can enhance catalyst stability and solubility of gaseous reactants, potentially improving reaction efficiency.

The stoichiometry of the reactants, including the ratio of the alkylating agent to the benzene derivative and the concentration of the catalyst, is another key determinant of reaction outcome. An excess of the alkylating agent can lead to polyalkylation, while an insufficient amount will result in low conversion. The optimal stoichiometric ratio must be determined empirically to favor the formation of the desired this compound.

A hypothetical optimization study for a generic Friedel-Crafts alkylation to produce this compound might yield data similar to that presented in the interactive table below. This data illustrates the complex relationship between reaction parameters and the resulting yield and purity.

Table 1: Hypothetical Optimization of this compound Synthesis This table presents illustrative data on how varying reaction parameters could affect the yield and purity of this compound in a typical alkylation reaction.

Experiment Temperature (°C) Pressure (atm) Benzene:Octyl Halide Ratio Catalyst (mol%) Yield (%) Purity (%)
1 25 1 1:2.2 5 45 85
2 50 1 1:2.2 5 65 78
3 75 1 1:2.2 5 72 65
4 50 5 1:2.2 5 68 80
5 50 1 1:1.8 5 55 92
6 50 1 1:2.5 5 70 72
7 50 1 1:2.2 2.5 50 88

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of reactor design. The choice of reactor—be it a batch, semi-batch, or continuous flow reactor—depends on factors such as reaction kinetics, heat transfer requirements, and production scale.

For the synthesis of specialty chemicals like this compound, batch or semi-batch reactors are common. These allow for flexible production volumes and careful control over reaction conditions. Key design considerations include:

Heat Transfer: Alkylation reactions are often exothermic. Efficient heat removal is critical to maintain the optimal reaction temperature and prevent runaway reactions. The reactor should have a high surface-area-to-volume ratio or be equipped with internal cooling coils or a jacket.

Mixing: Homogeneous mixing of reactants and catalyst is essential for consistent reaction rates and to avoid localized overheating. The choice of impeller and agitation speed are important design parameters.

Materials of Construction: The reactor must be constructed from materials that are resistant to corrosion by the reactants, catalysts (which can be acidic, e.g., Lewis acids), and products.

Continuous flow reactors, such as packed bed reactors or microreactors, offer advantages for large-scale production, including enhanced heat and mass transfer, improved safety, and potential for automation. However, the initial investment and process development for continuous systems can be more substantial.

Separation and Purification Techniques for this compound from Complex Reaction Mixtures

The product stream from the synthesis of this compound is typically a complex mixture containing unreacted starting materials, the desired product, isomeric byproducts (1,3- and 1,4-dioctylbenzene), polyalkylated species, and catalyst residues. Effective separation and purification are therefore essential to obtain this compound of high purity.

Commonly employed techniques include:

Washing and Extraction: The reaction mixture is often first washed with water or a basic solution to neutralize and remove acidic catalysts.

Distillation: Due to the different boiling points of the components, fractional distillation is a primary method for separating this compound from lower-boiling starting materials and higher-boiling polyalkylated byproducts. However, the close boiling points of the dioctylbenzene isomers can make their separation by conventional distillation challenging. Azeotropic or extractive distillation techniques might be necessary to enhance the separation of these isomers. google.commdpi.com

Crystallization: If the isomers have sufficiently different melting points and solubilities, fractional crystallization at low temperatures can be an effective purification method.

Chromatography: For high-purity applications, preparative liquid chromatography is a powerful technique for separating closely related isomers. While effective, it is generally more expensive and less scalable than distillation or crystallization.

The choice of purification strategy will depend on the desired purity level, the scale of production, and economic considerations. A multi-step purification process is often required to achieve high purity.

Asymmetric Synthesis Approaches for Chiral Analogs of this compound (if applicable)

While this compound itself is achiral, the introduction of substituents on the octyl chains or the benzene ring could create chiral centers, leading to chiral analogs. The synthesis of such chiral molecules in an enantiomerically pure form would require asymmetric synthesis methodologies.

Although specific examples for this compound are not readily found in the literature, general strategies for asymmetric synthesis could be applied. For instance, if a chiral center were to be introduced on one of the octyl chains, an asymmetric alkylation reaction could be employed. This might involve the use of a chiral catalyst or a chiral auxiliary attached to one of the reactants to direct the stereochemical outcome of the reaction.

The development of chiral ligands for transition metal catalysts has been a particularly fruitful area for asymmetric synthesis. These chiral catalysts can facilitate enantioselective cross-coupling reactions to form C-C bonds with high stereocontrol. Should a synthetic route to a chiral precursor of an octyl group be established, its coupling to a benzene derivative could potentially be achieved enantioselectively using such a catalyst.

The synthesis and study of chiral analogs of this compound could be of interest for applications in materials science, for example, in the development of chiral liquid crystals or as chiral ligands in catalysis. However, the applicability and specific methods would be highly dependent on the target chiral structure.

Advanced Spectroscopic and Structural Characterization of 1,2 Dioctylbenzene

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification within 1,2-Dioctylbenzene

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. horiba.combruker.com An FT-IR spectrum acts as a chemical fingerprint, with specific absorption bands corresponding to the vibrational modes of different bonds within the molecule. bruker.com For this compound, the spectrum is characterized by several key regions.

Raman spectroscopy provides complementary information to FT-IR. horiba.com It is particularly sensitive to non-polar, symmetric vibrations and skeletal modes, making it an excellent technique for studying molecular conformation. horiba.comthemedicinemaker.com The bulky nature of the adjacent octyl groups in this compound restricts free rotation, leading to the existence of distinct, stable conformers (rotational isomers). These different conformers would each possess a unique vibrational signature or "conformational fingerprint." nih.govrsc.org By analyzing changes in the Raman spectrum, particularly in the skeletal stretching regions, it is possible to characterize the different conformations present in a sample and study how factors like temperature or solvent might influence the conformational equilibrium. themedicinemaker.comnih.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3080 - 3030Benzene (B151609) Ring
Aliphatic C-H Stretch2975 - 2845Octyl Chains
Aromatic C=C Stretch~1600 and ~1500Benzene Ring
Alkyl C-H Bend1470 - 1370Octyl Chains
Ortho-disubstitution C-H Bend770 - 735Benzene Ring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Purity Assessment of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. weebly.comemory.edu Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the entire carbon skeleton and the precise placement of protons, confirming connectivity and assessing sample purity.

The 1D ¹H-NMR spectrum of this compound would provide initial, crucial information. emerypharma.com The aromatic region (typically δ 7.0-7.5 ppm) would show a complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring. The aliphatic region would be more complex, containing signals for the 34 protons of the two octyl chains. The terminal methyl (CH₃) groups would likely appear as a triplet around δ 0.8-0.9 ppm, while the numerous methylene (B1212753) (CH₂) groups would produce a series of overlapping multiplets in the δ 1.2-1.6 ppm range. The benzylic methylene protons (the CH₂ group directly attached to the ring) would be deshielded and appear further downfield, likely between δ 2.5-2.8 ppm. The ¹³C-NMR spectrum would similarly show distinct signals for the aromatic carbons (δ 120-145 ppm) and the aliphatic carbons of the octyl chains (δ 14-35 ppm).

Due to the spectral overlap, particularly in the aliphatic region, 2D NMR techniques are essential for complete assignment. weebly.comlibretexts.org

¹H-¹H Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons, typically over two to three bonds. libretexts.org It would be used to trace the connectivity within each octyl chain, showing correlations from the terminal methyl protons to the adjacent methylene protons, and sequentially along the chain to the benzylic protons. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edurutgers.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

NMR ExperimentInformation ObtainedApplication to this compound
¹H NMR (1D)Proton environments, integration, and multiplicity. emerypharma.comIdentifies aromatic vs. aliphatic protons; confirms proton count.
¹³C NMR (1D)Carbon environments (aliphatic, aromatic, quaternary).Identifies all unique carbon atoms in the molecule.
COSY (2D)¹H-¹H spin-spin coupling networks. libretexts.orgEstablishes proton connectivity along each octyl chain.
HSQC/HMQC (2D)Direct ¹H-¹³C one-bond correlations. columbia.eduAssigns each protonated carbon based on its attached proton's shift.
HMBC (2D)Long-range ¹H-¹³C (2-3 bond) correlations. blogspot.comConfirms connectivity between the octyl chains and the benzene ring.

The ortho-positioning of the two bulky octyl groups on the benzene ring introduces significant steric hindrance, which can restrict the rotation around the C(aryl)-C(alkyl) single bonds. This restriction can lead to the existence of distinct, slowly interconverting conformers at room temperature or below. Dynamic NMR spectroscopy is the primary method used to investigate such processes. hopto.orgnih.gov

A dynamic NMR study would involve acquiring ¹H or ¹³C NMR spectra over a range of temperatures. At high temperatures, if the rotation between conformers is fast on the NMR timescale, the spectrum shows averaged signals for the exchanging nuclei. As the temperature is lowered, the rate of this internal rotation slows down. This is observed in the NMR spectrum as a progressive broadening of the signals involved in the exchange. researchgate.net Upon further cooling, a point known as the coalescence temperature is reached, where the individual signals begin to resolve. At temperatures well below coalescence, the exchange is effectively "frozen" on the NMR timescale, and the spectrum displays separate, sharp signals for each of the distinct conformers present in the equilibrium mixture. researchgate.net Analyzing the line shapes of these spectra allows for the determination of the activation energy and other thermodynamic parameters of the rotational barrier. nih.gov

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isotopic Profiling of this compound

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. wikipedia.org

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods that provide complementary information.

Electron Ionization (EI): EI is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize the sample molecule, creating a molecular ion (M⁺•) that is often highly energetic. chemrxiv.org This excess energy causes extensive fragmentation, resulting in a complex mass spectrum that serves as a molecular fingerprint. For this compound (C₂₂H₃₈, MW = 302.57 g/mol ), the molecular ion peak at m/z 302 would likely be observed. The most significant fragmentation pathway for alkylbenzenes is cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), as this produces a highly stabilized carbocation. docbrown.infolibretexts.org In this case, the loss of a heptyl radical (•C₇H₁₅, 99 Da) is less likely than the loss of a larger fragment via rearrangement or cleavage further down the chain. A very common fragmentation is the loss of an alkyl chain minus one carbon, leading to a stable tropylium (B1234903) or benzyl (B1604629) cation. For an octyl chain, this would involve the loss of a C₇H₁₅ radical (113 Da), leading to a prominent peak at m/z 191 (302 - 113). Further fragmentation would produce a series of peaks separated by 14 mass units (CH₂) as the alkyl chains break apart. libretexts.org

Chemical Ionization (CI): In contrast, CI is a soft ionization technique. wikipedia.orglibretexts.org It uses a reagent gas (like methane (B114726) or ammonia) which is first ionized. umd.edu These reagent gas ions then transfer a proton to the analyte molecule in a gentle, low-energy process. libretexts.org This results in very little fragmentation. The primary ion observed in the CI spectrum of this compound would be the quasi-molecular ion, [M+H]⁺, at m/z 303. This technique is therefore extremely useful for unambiguously confirming the molecular weight of the compound. umd.edu

Ionization MethodKey CharacteristicsExpected Key Ions (m/z) for this compound
Electron Ionization (EI)Hard ionization, extensive fragmentation fingerprint. chemrxiv.org302 (M⁺•), 191 ([M-C₇H₁₅]⁺), and other fragments.
Chemical Ionization (CI)Soft ionization, minimal fragmentation. libretexts.org303 ([M+H]⁺).

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. bioanalysis-zone.comsavemyexams.com This capability allows for the determination of a molecule's elemental composition from its exact mass. savemyexams.comeuropa.eu While a standard mass spectrometer might identify the nominal mass of this compound as 302, HRMS can distinguish its exact mass from other molecules that also have a nominal mass of 302 but a different elemental formula.

Using the precise masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825), the exact mass of the molecular ion of this compound (C₂₂H₃₈) is calculated to be 302.29735. Obtaining an experimental mass value this close to the theoretical value provides unequivocal confirmation of the molecular formula C₂₂H₃₈. savemyexams.com

Furthermore, HRMS allows for precise isotopic profiling. thermofisher.com The natural abundance of ¹³C is approximately 1.1%. The high resolution of HRMS can easily resolve the M⁺• peak from the M+1 peak (containing one ¹³C atom) and the M+2 peak (containing two ¹³C atoms or one ³⁴S, etc.). nih.gov The accurately measured mass difference between these peaks and their relative intensities can be used to further confirm the elemental composition, particularly the number of carbon atoms in the molecule. nih.gov

X-ray Diffraction (XRD) Studies on Crystalline Forms of this compound or its Co-crystals/Inclusion Complexes

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the atomic and molecular structure of crystalline materials. It relies on the principle of elastic scattering of X-rays from the electron clouds of atoms arranged in a periodic lattice. iastate.edu The resulting diffraction pattern is unique to a specific crystal structure and provides fundamental information on phase identification, crystal structure, and molecular packing.

For a compound like this compound, which may exist in various solid forms, XRD is indispensable. Single-crystal XRD analysis, when a suitable crystal can be grown, yields the most definitive structural information. This includes precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the unit cell. mdpi.com The analysis can reveal the crystal system (e.g., monoclinic, triclinic), space group, and unit cell parameters. mdpi.com

Powder X-ray Diffraction (PXRD) is used for microcrystalline samples to assess phase purity and identify crystalline forms. researchgate.netwalisongo.ac.id In the context of this compound, PXRD could be used to distinguish between different polymorphs if they exist.

Furthermore, XRD is a primary tool for confirming the formation of co-crystals or inclusion complexes. chemrxiv.orgamericanpharmaceuticalreview.com A co-crystal of this compound with a suitable co-former would be identified by a PXRD pattern that is distinctly different from the patterns of the individual pure components. americanpharmaceuticalreview.com Similarly, if this compound were to form an inclusion complex, for example with a cyclodextrin, the new crystalline phase would produce a unique diffraction pattern, confirming the successful inclusion of the guest molecule within the host. americanpharmaceuticalreview.comresearchgate.net

Below is an illustrative table of the kind of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction study.

Crystallographic ParameterDescriptionExample Value
Chemical FormulaThe molecular formula of the compound in the crystal.C22H38
Formula WeightThe molar mass of the compound.302.54 g/mol
Crystal SystemThe symmetry system of the crystal lattice (e.g., Triclinic, Monoclinic). mdpi.comMonoclinic
Space GroupThe specific symmetry group of the crystal. mdpi.comP21/c
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.coma = 6.1 Å, b = 25.0 Å, c = 12.5 Å α = 90°, β = 93.0°, γ = 90°
Volume (V)The volume of the unit cell. mdpi.com1900 ų
ZThe number of formula units per unit cell.4
Calculated DensityThe theoretical density of the crystal. mdpi.com1.05 g/cm³

Chromatographic-Spectroscopic Hyphenated Techniques (e.g., GC-IR, LC-NMR) for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the definitive identification of their components. ijpsr.comasiapharmaceutics.info These techniques leverage the high separation power of chromatography with the detailed structural information provided by spectroscopy. researchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation capabilities of gas chromatography with the identification power of infrared spectroscopy. In this technique, a sample containing this compound is vaporized and separated based on its volatility and interaction with the GC column. As each component elutes from the column, it passes through an IR spectrometer, which provides a vapor-phase infrared spectrum. This spectrum is a molecular fingerprint, allowing for the identification of functional groups and confirmation of the compound's structure. For this compound, GC-IR would be able to confirm the presence of C-H stretches from the octyl chains and the characteristic absorptions of the ortho-disubstituted benzene ring.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a powerful combination that links HPLC with NMR spectroscopy. iosrphr.org This technique is particularly valuable for analyzing non-volatile compounds or complex mixtures containing isomers. iosrphr.orgnih.gov The HPLC system separates the components of a mixture, which are then transferred online to the NMR spectrometer for structural analysis. LC-NMR is highly effective for distinguishing between isomers such as 1,2-, 1,3-, and 1,4-dioctylbenzene. While these isomers may have similar properties, their ¹H and ¹³C NMR spectra are unique, allowing for unambiguous identification. nih.gov

The table below summarizes the principles and applications of these hyphenated techniques for the analysis of this compound.

TechniquePrincipleApplication for this compound Analysis
GC-IRSeparates volatile compounds via GC, followed by online structural identification using IR spectroscopy. - Confirms identity in a mixture by matching retention time and IR spectrum.
  • Identifies functional groups (aliphatic chains, aromatic ring).
  • Distinguishes from compounds with different functional groups.
  • LC-NMRSeparates compounds in a liquid mixture via HPLC, followed by online structural elucidation using NMR spectroscopy. iosrphr.org- Unambiguously distinguishes between structural isomers (e.g., 1,2-, 1,3-, and 1,4-dioctylbenzene). nih.gov
  • Provides detailed structural information for unknown impurities or related compounds in a sample.
  • Characterizes degradation products in stability studies.
  • Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transition and Stability Studies of this compound

    Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. centexbel.be Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two primary thermal analysis techniques used to study the phase transitions and thermal stability of materials like this compound.

    Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. torontech.comresearchgate.net A DSC thermogram of this compound would display an endothermic peak corresponding to its melting point, providing the precise temperature (Tₘ) and the enthalpy of fusion (ΔHₘ). If the compound were cooled from the melt, an exothermic peak would indicate its crystallization temperature (T꜀).

    Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. etamu.eduscribd.com This technique is used to determine the thermal stability and decomposition profile of a material. A TGA curve for this compound would show a stable baseline until the temperature reaches a point where the compound begins to either vaporize or decompose, resulting in a significant mass loss. scribd.com The onset temperature of this mass loss is a key indicator of the compound's thermal stability. nih.gov

    The following table outlines the thermal events for this compound that can be investigated using DSC and TGA.

    TechniqueMeasured PropertyThermal Event InvestigatedInformation Obtained for this compound
    DSCHeat Flow (mW) vs. Temperature (°C) torontech.comMeltingMelting Point (Tₘ) and Enthalpy of Fusion (ΔHₘ)
    DSCHeat Flow (mW) vs. Temperature (°C) torontech.comCrystallizationCrystallization Temperature (T꜀) and Enthalpy of Crystallization (ΔH꜀)
    DSCHeat Flow (mW) vs. Temperature (°C) torontech.comGlass TransitionGlass Transition Temperature (T₉) for the amorphous form
    TGAMass (%) vs. Temperature (°C) scribd.comVaporization/DecompositionOnset temperature of mass loss, indicating thermal stability and decomposition profile. researchgate.net

    Chemical Reactivity and Transformation Pathways of 1,2 Dioctylbenzene

    Electrophilic Aromatic Substitution Reactions on the 1,2-Dioctylbenzene Core

    Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing the benzene (B151609) ring of this compound. masterorganicchemistry.com The two n-octyl groups are alkyl substituents, which are known to be activating and ortho-, para-directing. libretexts.org In an EAS reaction, an electrophile attacks the electron-rich π-system of the benzene ring, leading to a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. minia.edu.egmsu.edu Subsequent loss of a proton restores the aromaticity, resulting in a substituted product. masterorganicchemistry.commsu.edu

    The octyl groups donate electron density to the ring through an inductive effect, making this compound more reactive towards electrophiles than benzene itself. msu.edu The directing effect of the two ortho-disposed alkyl groups channels incoming electrophiles primarily to the positions para to each chain, which are the 4- and 5-positions of the ring. These positions are sterically the most accessible and electronically enriched. Substitution at the 3- and 6-positions (ortho to one alkyl group and meta to the other) is generally less favored due to increased steric hindrance from the adjacent octyl chains.

    Halogenation: The halogenation of this compound involves the introduction of halogen atoms (typically chlorine or bromine) onto the aromatic ring. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), to polarize the halogen molecule and generate a potent electrophile. libretexts.orgchemguide.co.uk For 1,2-dialkylbenzenes, substitution occurs preferentially at the vacant positions para to the alkyl groups. uh.edu Therefore, the monohalogenation of this compound is expected to yield a mixture of 4-halo- and 5-halo-1,2-dioctylbenzene, which are identical due to the molecule's symmetry, effectively producing 4-halo-1,2-dioctylbenzene. Further halogenation can lead to di-substituted products, such as 4,5-dihalo-1,2-dioctylbenzene. wipo.int

    A related reaction, bromomethylation, which introduces a -CH₂Br group, has been studied for various 1,2-dialkylbenzenes. Research shows that bromomethyl groups can be selectively introduced at the 4- and 5-positions with high selectivity when the alkyl chains have two or more carbon atoms. uh.eduresearchgate.net

    Table 1: Regioselectivity in the Bromomethylation of 1,2-Dialkylbenzenes This table illustrates the directing effect of two adjacent alkyl groups, which is directly applicable to this compound.

    1,2-Dialkylbenzene SubstrateReaction TemperatureProduct DistributionReference
    1,2-Diethylbenzene80 °CExclusive formation of 4- and 5-bromomethylated products uh.edu
    1,2-Dibutylbenzene (B100813)80 °CExclusive formation of 4- and 5-bromomethylated products uh.edu
    1,2-Dihexylbenzene110 °CExclusive formation of 4- and 5-bromomethylated products uh.edu

    Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). orgoreview.combyjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). byjus.comchemistrysteps.com

    For this compound, the activating and ortho-, para-directing nature of the octyl groups directs the nitronium ion to the 4- and 5-positions. The reaction is generally rapid due to the activated nature of the ring.

    Nitration Reaction Scheme: C₁₂H₁₇-C₆H₄-C₈H₁₇ + HNO₃ --(H₂SO₄)--> C₁₂H₁₇-C₆H₃(NO₂)-C₈H₁₇ + H₂O

    The primary product would be 4-nitro-1,2-dioctylbenzene. Under harsher conditions, dinitration could occur, yielding 4,5-dinitro-1,2-dioctylbenzene. It is important to note that the nitro group is a strong deactivating group, which makes subsequent electrophilic substitutions on the nitrated product more difficult. orgoreview.comchemistrysteps.com

    The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts, are pivotal methods for attaching alkyl or acyl substituents to an aromatic ring. lumenlearning.comwikipedia.org

    Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the aromatic ring, typically using an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. byjus.com The reaction proceeds via the formation of an electrophilic acylium ion. wikipedia.org For this compound, acylation would occur at the 4-position, yielding an aryl ketone. A key advantage of acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. lumenlearning.com

    Friedel-Crafts Alkylation: This reaction introduces an additional alkyl group using an alkyl halide, alkene, or alcohol in the presence of a Lewis or Brønsted acid catalyst. lumenlearning.combyjus.com While useful, Friedel-Crafts alkylation has limitations. The alkyl groups being introduced are activating, making the product more reactive than the starting material and often leading to polyalkylation. lumenlearning.com Another significant drawback is the potential for carbocation rearrangements in the alkylating agent, which can lead to a mixture of products. lumenlearning.combyjus.com When alkylating this compound, these factors must be carefully controlled to achieve the desired product.

    Oxidation and Reduction Reactions of this compound and its Octyl Side Chains

    The octyl side chains of this compound are susceptible to oxidation, particularly at the benzylic carbons (the carbon atom attached directly to the benzene ring). smolecule.com These positions are activated by the adjacent aromatic ring.

    Oxidation: Under controlled oxidation conditions using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the benzylic C-H bonds can be oxidized. ucr.edu Mild oxidation might yield alcohols or ketones at the benzylic position. However, strong oxidation of alkylbenzenes typically cleaves the alkyl chain at the benzylic position, converting it into a carboxylic acid group. For this compound, vigorous oxidation would lead to the formation of phthalic acid (benzene-1,2-dicarboxylic acid). A related compound, Dioctyl Benzene-1,2-Dicarboxylate, is a known derivative. researchgate.net

    Studies on the oxidation of 1,2-dimethylbenzene (o-xylene) show that the reaction proceeds through the formation of various intermediates, demonstrating the complexity of alkylbenzene oxidation. icders.org The kinetics of oxidation for 1,2-dimethylbenzene are faster than for its 1,3- and 1,4-isomers. icders.org

    Reduction: The aromatic ring of this compound is generally resistant to reduction under mild conditions. However, it can be hydrogenated to form 1,2-dioctylcyclohexane (B12867474) under high pressure and temperature with a suitable catalyst, such as rhodium, platinum, or nickel. This process breaks the aromaticity of the ring.

    If this compound is first oxidized to introduce oxygen-containing functional groups, these groups can then be reduced. For example, if a ketone is formed via acylation, it can be reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄) or to a methylene (B1212753) group (-CH₂-) via a Clemmensen or Wolff-Kishner reduction.

    Functionalization Strategies for the Alkyl Side Chains of this compound

    Functionalization of the octyl side chains can be achieved through free radical reactions, which typically occur under UV light or in the presence of a radical initiator.

    A primary method for side-chain functionalization is free-radical halogenation. ucalgary.ca When treated with N-bromosuccinimide (NBS) or with chlorine/bromine under UV light, substitution occurs selectively at the benzylic position due to the resonance stabilization of the resulting benzylic radical. ucalgary.ca This would yield 1-(1-halo-octyl)-2-octylbenzene. The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. ucalgary.ca

    Table 2: General Steps in Radical Halogenation of an Alkylbenzene Side Chain

    StepDescriptionExample (using Br₂)
    Initiation The weak halogen bond is broken by heat or UV light to form two halogen radicals.Br₂ → 2 Br•
    Propagation A bromine radical abstracts a benzylic hydrogen to form a stable benzyl (B1604629) radical. This radical then reacts with another halogen molecule.R-CH₂-Ar + Br• → R-CH•-Ar + HBrR-CH•-Ar + Br₂ → R-CHBr-Ar + Br•
    Termination Radicals combine to terminate the chain reaction.Br• + Br• → Br₂2 R-CH•-Ar → Dimer

    This initial halogenation provides a versatile handle for further synthetic transformations. The resulting benzylic halide can undergo nucleophilic substitution or elimination reactions, allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR, -NH₂) onto the side chain.

    Derivatization Pathways and Synthesis of Novel Compounds from this compound

    This compound can serve as a precursor for the synthesis of more complex molecules and materials. The long alkyl chains enhance solubility in organic solvents, making it a useful building block for solution-processable materials. mdpi.com

    Derivatization can proceed through the reactions described previously:

    Ring Functionalization: Electrophilic substitution reactions like sulfonation, halogenation, or acylation can introduce functional groups onto the aromatic core. These groups can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Heck) to build larger conjugated systems. For instance, brominated this compound could be coupled with other aromatic boronic acids to synthesize novel oligomers or polymers.

    Side-Chain Functionalization: Oxidation of the side chains to carboxylic acids yields benzene-1,2-dicarboxylic acid (phthalic acid), a key industrial intermediate for producing phthalate (B1215562) esters (plasticizers), dyes, and polymers. The dioctyl ester of this acid is a known compound. researchgate.net

    Combined Functionalization: A combination of ring and side-chain modifications can lead to highly functionalized molecules. For example, nitration of the ring followed by reduction of the nitro group to an amine, and simultaneous oxidation of a side chain, could produce amino-dioctylbenzoic acid derivatives.

    These derivatization strategies allow for the synthesis of novel compounds with tailored properties for applications in materials science, such as organic semiconductors and liquid crystals. mdpi.com

    Mechanistic Investigations into Key Transformations of this compound

    The mechanisms of the primary transformations involving this compound are well-established principles in organic chemistry.

    Electrophilic Aromatic Substitution (EAS): The mechanism is a two-step process. masterorganicchemistry.commsu.edu

    Step 1 (Rate-determining): The nucleophilic π-system of the benzene ring attacks the electrophile (E⁺), breaking the aromaticity and forming a resonance-stabilized carbocation intermediate (the arenium ion). masterorganicchemistry.commsu.edu

    Step 2 (Fast): A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com The directing effects of the two octyl groups are explained by the stability of the arenium ion intermediates. Attack at the 4- or 5-position allows for resonance structures where the positive charge is located on a tertiary carbon atom adjacent to an alkyl group, which is a stabilizing interaction.

    Free-Radical Halogenation of Side Chains: This proceeds via a radical chain mechanism. ucalgary.ca

    Initiation: Homolytic cleavage of the halogen-halogen bond by UV light or heat creates two halogen radicals.

    Propagation: A halogen radical abstracts a hydrogen atom from the benzylic position of an octyl chain, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of the halogen to form the benzylic halide product and a new halogen radical, which continues the chain.

    Termination: The reaction is terminated when two radicals combine.

    Oxidation of Side Chains: The mechanism of benzylic oxidation, for example with KMnO₄, is complex but is understood to involve the initial formation of a benzylic radical or cation, which is then attacked by the oxidant. The stability of this benzylic intermediate is why oxidation occurs preferentially at this site. Mechanistic studies on the oxidation of related dialkylbenzenes provide detailed kinetic models for these processes. icders.org

    Applications of 1,2 Dioctylbenzene in Materials Science and Engineering

    Role of 1,2-Dioctylbenzene as a Plasticizer in Polymer Systems

    While large-volume plasticizers like phthalate (B1215562) esters are more common, the broader class of heavy alkylates, which includes dialkylbenzenes, are utilized as plasticizers and extenders. lubrex.com.tr The role of this compound in polymer systems is more prominently documented as a chemical intermediate or monomer for the synthesis of functional polymers rather than as a conventional external plasticizer.

    The compatibility of an additive within a polymer matrix is crucial for its function. For dialkylbenzenes, their hydrocarbon nature generally dictates their miscibility with various polymer systems. The long alkyl chains of this compound enhance its solubility in non-polar polymers.

    Research has shown that derivatives of 1,2-dialkylbenzenes are used as building blocks for more complex polymer structures. For instance, this compound can be functionalized, such as through iodination, to serve as a monomer in palladium-catalyzed Suzuki coupling reactions to synthesize conjugated alternating copolymers. researchgate.net In these cases, the dioctyl side chains are specifically incorporated to ensure the resulting polymer is soluble in common organic solvents, a critical factor for processing and application in fields like organic electronics. The compatibility is therefore designed at a molecular level, by incorporating the dioctylbenzene moiety into the polymer backbone itself.

    Studies on the dilational rheological properties of related compounds, such as 2,5-dialkyl benzene (B151609) sulfonates, show that the branched long alkyl chains have strong interactions at interfaces, which influences the viscoelastic properties of surface films. mdpi.com This behavior is indicative of how the alkyl chains of dioctylbenzene would interact within a bulk polymer system, affecting chain mobility and spacing.

    When incorporated as a monomer into a polymer chain, the this compound unit influences the final properties of the material. The flexible octyl chains can disrupt regular chain packing, leading to a lower glass transition temperature and increased flexibility compared to a polymer with a rigid backbone. This is a form of internal plasticization.

    The mechanical properties, such as tensile strength and elongation at break, of copolymers containing dialkylbenzene units are tailored by the concentration and structure of these monomers. nih.gov The rheological behavior of polymer solutions and melts is also affected. Studies on composite polymers show that the addition of different chemical moieties and fillers significantly alters viscosity, as well as the storage and loss moduli, which are measures of the material's viscoelastic response. eolss.net For polymers containing dialkylbenzene, the long alkyl chains can increase the free volume between polymer chains, reducing intermolecular forces and thereby lowering the viscosity of the polymer melt, which can be advantageous for processing. google.com

    Utilization of this compound in Lubricant Formulations and Functional Fluids

    Dialkylbenzenes, also referred to as alkylated aromatics, are established as high-performance synthetic base oils and additives in lubricant technology. butlerov.comgoogle.com They are particularly valued in applications requiring consistent performance across extreme temperature ranges. stle.org

    As a lubricant base stock, dialkylbenzenes offer a combination of properties that enhance performance compared to conventional mineral oils. These include a high viscosity index, low volatility, and very low pour points, which ensure fluidity at sub-zero temperatures. butlerov.comstle.org Their inherent thermal and oxidative stability contributes to a longer service life of the lubricant. lubrex.com.trgoogle.com The aromatic nature of the molecule provides good solvency for polar additives, which is essential for formulating stable, multi-component lubricant packages. lubrex.com.tr

    The table below presents typical properties of an engine oil formulated with a dialkylbenzene base stock, illustrating its suitability for severe low-temperature service.

    Table 1: Typical Properties of Dialkylbenzene-Based Engine Oil (SAE 5W-20)

    Property Value Test Method
    Viscosity at 100°C, cSt 8.0 ASTM D445
    Viscosity at -40°C, cP 8,000 ASTM D2602
    Viscosity Index 150 ASTM D2270
    Pour Point, °C -60 ASTM D97
    Flash Point, °C 230 ASTM D92

    Data sourced from a study on lubricants for extreme temperature service. stle.org

    In modern lubricant formulations, the interaction between different additives is critical. Additives can work synergistically, where the combined effect is greater than the sum of the individual effects, or antagonistically. google.com Dialkylbenzenes and their derivatives have been shown to exhibit positive synergistic effects.

    For example, additive compositions containing neutral dialkylbenzene have demonstrated a synergistic effect in reducing the corrosiveness of engine oils towards non-ferrous metals. researchgate.net Furthermore, sulfonated versions of dialkylbenzenes show a synergistic effect with zinc dithiophosphate (B1263838) additives, which are common anti-wear agents. stle.org Studies on heavy alkylbenzene sulfonates (HABS), which contain dialkylbenzene structures, have investigated the synergistic mechanisms between various components to optimize performance in applications like enhanced oil recovery by lowering interfacial tension. pku.edu.cnresearchgate.net This synergy allows for the formulation of highly effective lubricants where the performance is optimized through the careful balancing of components. moeveglobal.com

    Application of this compound in Dielectric and Insulating Fluids for Electrical Systems

    The excellent electrical insulating properties and thermal stability of dialkylbenzenes make them suitable for use in high-voltage applications. lubrex.com.tr Heavy alkylate bottoms, which are primarily composed of dialkylbenzenes, are used directly as electrical oils. google.com

    These synthetic fluids serve as a dielectric medium in equipment such as transformers, capacitors, and high-voltage cables, where they must prevent electrical discharge and effectively dissipate heat. researchgate.netresearchgate.net Compared to traditional mineral oils, alkylbenzenes can offer superior performance, particularly in terms of oxidation resistance and gas-absorbing properties, which is crucial for the long-term reliability of the electrical equipment. researchgate.netresearchgate.netresearchgate.net

    The dielectric strength of a fluid is a primary measure of its ability to withstand an electric field without breaking down. Formulations based on alkylaryl hydrocarbons, such as dodecylbenzene, demonstrate high dielectric strength, often exceeding that of conventional mineral oils.

    Table 2: Electrical Properties of Alkylbenzene-Based Insulating Fluids

    Property Value Test Method
    Dielectric Strength, kV > 40 ASTM D1816
    Dielectric Constant @ 2.5 GHz ~2.5 -
    Neutralization Number (after 28-day oxidation test), mg KOH/g < 0.1 DIN 51554 / ASTM D974

    Data compiled from patents and studies on liquid dielectric compositions. researchgate.net

    The addition of stabilizers, such as phenolic or aminophenolic antioxidants, to alkylbenzene fluids further enhances their oxidation resistance, ensuring stable performance over the lifetime of the electrical apparatus. researchgate.net

    This compound as a Specialized Solvent in Industrial Chemical Processes and Extractions

    Due to its high boiling point and non-polar characteristics, this compound and its analogues are suitable for use as specialized solvents in specific industrial contexts. While detailed industrial applications for this compound are not extensively documented in public literature, the properties of similar long-chain dialkylbenzenes suggest its potential utility. For instance, its shorter-chain analogue, 1,2-dihexylbenzene, is utilized as a solvent in organic synthesis. smolecule.com

    Long-chain alkylbenzenes are characterized by low volatility, good thermal stability, and miscibility with a wide range of organic compounds, making them effective as process solvents in chemical reactions that require high temperatures. They can also function as carrier fluids or reaction media for catalysts. atamanchemicals.com In extraction processes, such as liquid-liquid extraction, a solvent with high affinity for non-polar solutes and immiscibility with polar solvents (like water) is required. The two octyl groups of this compound make it highly lipophilic, suggesting its potential as an extraction solvent for separating organic compounds from aqueous mixtures in industries such as pharmaceuticals or specialty chemicals. scispace.com

    The properties of various organic solvents are often compared to determine their suitability for specific applications. The table below provides a comparison of boiling points for several common and specialized organic solvents.

    SolventBoiling Point (°C)
    Acetone56
    Toluene111
    o-Xylene144
    1,2-Dichlorobenzene (B45396)180
    This compound (estimated) ~390

    Data for common solvents sourced from various chemical property databases. sigmaaldrich.comunivie.ac.at The boiling point for this compound is an estimate based on its molecular weight and the properties of similar compounds.

    Integration of this compound in Composite Materials and Advanced Nanomaterials

    The integration of this compound into composite materials is primarily anticipated through its function as a plasticizer or a dispersing agent. Plasticizers are additives that increase the flexibility and durability of a material, most commonly a polymer. wikipedia.org While dioctyl phthalate (DOP) is a widely known plasticizer for PVC, its chemical structure (a phthalate ester) is distinct from this compound. atamanchemicals.comatamankimya.com However, the long, non-polar octyl chains of this compound can intercalate between polymer chains, reducing intermolecular forces and lowering the glass transition temperature, which could enhance the flexibility of the host polymer matrix in a composite.

    In the realm of advanced nanomaterials, achieving a uniform dispersion of nanoparticles within a polymer matrix is a critical challenge, as nanoparticles tend to agglomerate due to high surface energy. mdpi.com High-boiling, non-polar organic molecules can act as dispersing agents or surfactants. The long alkyl chains of this compound could sterically hinder the agglomeration of nanoparticles, such as carbon nanotubes or silica (B1680970), promoting their even distribution throughout the composite.

    Template synthesis is a method used to create materials with specific, controlled morphologies and structures at the nanoscale. numberanalytics.com This process can involve "soft" templates, such as micelles or liquid crystals formed by amphiphilic molecules, to guide the formation of the final material. chemistry.or.jp

    Molecules with distinct hydrophobic and hydrophilic sections, like surfactants, are often used as structure-directing agents. mdpi.com While this compound is strongly non-polar, in certain solvent systems or in combination with other molecules, it could participate in the formation of soft templates. For example, it could swell micelles or act as a pore-forming agent (porogen) in the synthesis of porous polymers. The removal of the porogen after polymerization leaves behind a porous structure. The size and shape of the pores would be influenced by the molecular dimensions of the templating agent. There is, however, no specific research documenting this compound in this role.

    This compound as a Precursor or Intermediate in the Synthesis of Specialty Chemicals

    One of the most direct applications of this compound in materials science is its use as a chemical precursor or intermediate. The benzene ring and the benzylic positions on the octyl chains are amenable to various chemical transformations.

    A key example is the synthesis of substituted dialkylbenzenes for use in organic electronics. Research has demonstrated that the isomer, 1,4-dioctylbenzene, can be brominated to produce 1,4-dibromo-2,5-dioctylbenzene. This brominated compound is a valuable building block for the synthesis of conductive polymers and organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org Following a similar synthetic logic, this compound could be functionalized through electrophilic aromatic substitution reactions (e.g., bromination, nitration) to create a variety of ortho-substituted intermediates for materials synthesis.

    The general synthetic utility is highlighted by the use of related compounds in the creation of complex polymers. For instance, 1,4-diiodo-2,5-dioctylbenzene (B1612450) has been used as a monomer in polymerization reactions. schanzelab.org

    Precursor CompoundResulting Specialty ChemicalPotential Application Area
    1,4-Dioctylbenzene1,4-Dibromo-2,5-dioctylbenzeneOrganic Semiconductors, Conductive Polymers
    This compound (hypothesized) Substituted 1,2-dioctylbenzenesFunctional Dyes, Liquid Crystals, Polymer Additives
    1,4-Diiodo-2,5-dioctylbenzeneConjugated PolymersOrganic Electronics schanzelab.org

    Investigation of this compound in Thermal Energy Storage and Transfer Systems

    The high thermal stability and wide liquid range of certain aromatic compounds make them suitable for use as heat transfer fluids. dow.com These fluids are critical in many chemical processing industries for maintaining precise temperature control in reactors and heat exchangers. caldic.com Dialkylbenzenes are a class of compounds considered for such applications. While specific data for this compound is scarce, related synthetic aromatic fluids are designed to operate at temperatures up to and exceeding 300°C. krahn.euwashington.edu The high molecular weight and thermal stability of this compound suggest its potential in high-temperature heat transfer systems.

    A more advanced application lies in the field of molecular solar thermal (MOST) energy storage systems. nih.gov These systems use photochromic molecules that absorb solar energy and store it in a high-energy isomeric state. The energy can then be released on demand as heat. Research into ortho-dianthrylbenzenes has shown significant promise for this application. nih.govrsc.org In these systems, a 1,2-disubstituted benzene core acts as a scaffold to hold two anthracene (B1667546) moieties in close proximity, facilitating an efficient photodimerization reaction that stores energy. The study of these complex molecules demonstrates that the ortho-dialkylbenzene structural motif is of significant interest for developing next-generation thermal energy storage materials. The half-lives for the stored energy in these systems can range from 9 to 37 years at room temperature, highlighting their potential for long-term energy storage. nih.gov

    Investigated SystemEnergy Storage Density (MJ kg⁻¹)Storage Half-Life (at 25°C)
    ortho-dianthrylbenzene (unsubstituted)0.22215 years
    ortho-dianthrylbenzene (difluoro-substituted)---37 years
    ortho-dianthrylbenzene (xylene-linked)---9 years

    Data sourced from research on ortho-dianthrylbenzenes for molecular solar thermal energy storage. nih.gov

    Environmental Fate and Degradation Mechanisms of 1,2 Dioctylbenzene

    Biodegradation Pathways of 1,2-Dioctylbenzene in Various Environmental Compartments

    The biodegradation of this compound, a dialkylbenzene with two long alkyl chains, is presumed to follow pathways similar to other long-chain alkylbenzenes. The rate and extent of degradation are influenced by the environmental conditions and the microbial populations present.

    While direct studies on this compound are not available, research on similar compounds provides insight into its likely degradation under both aerobic and anaerobic conditions.

    Aerobic Degradation:

    Under aerobic conditions, the biodegradation of long-chain alkylbenzenes is a well-documented process. nih.govnih.gov Microorganisms typically initiate the degradation by oxidizing one of the alkyl chains. nih.gov The presence of oxygen is a critical factor, with approximately 3 ppm of dissolved oxygen being stoichiometrically required to degrade 1 ppm of a benzene (B151609), toluene, ethylbenzene, and xylene (BTEX) mixture. nih.gov The degradation of linear alkylbenzenes has been shown to be rapid under aerobic conditions in natural waters and sludge-amended soils. oecd.org

    The initial attack on the alkyl chain can occur at the terminal methyl group (ω-oxidation) or at the sub-terminal carbon atom (β-oxidation). nih.govias.ac.in This is followed by a series of β-oxidation steps, which shorten the alkyl chain. nih.gov Eventually, the benzene ring is cleaved, leading to complete mineralization to carbon dioxide and water. ias.ac.in Studies on linear alkylbenzene sulfonates (LAS), which have a similar structure, show that aerobic biodegradation can exceed 98% in water. nih.govresearchgate.net

    Anaerobic Degradation:

    Anaerobic degradation of alkylbenzenes is generally slower than aerobic degradation. psu.edu However, it is a significant process in anoxic environments like sediments and groundwater. psu.edufrontiersin.org For some short-chain alkylbenzenes like toluene, anaerobic degradation to benzoyl-CoA is a known pathway under various electron-accepting conditions, including nitrate-, sulfate-, and iron-reducing conditions. psu.edu

    For long-chain alkylbenzenes, evidence suggests that anaerobic degradation can occur, although the mechanisms are less understood. psu.edu Some studies on linear alkylbenzene sulfonates (LAS) have shown significant degradation in anoxic marine sediments, with suggestions of fumarate (B1241708) addition to the alkyl chain as an initial activation step. acs.org However, the potential for anaerobic degradation of LAS in freshwater environments is considered negligible under many conditions. europa.eu It is plausible that this compound may be persistent in some anaerobic environments, or its degradation may be very slow.

    Illustrative Data Table: Aerobic vs. Anaerobic Degradation of Analogous Compounds

    Compound ClassConditionDegradation PotentialKey Findings
    Linear Alkylbenzenes (LABs)AerobicHighRapid primary and complete mineralization in water and soil. oecd.org
    Linear Alkylbenzene Sulfonates (LAS)AerobicHighOver 98% degradation observed in water. nih.govresearchgate.net
    Toluene (Short-chain alkylbenzene)AnaerobicModerateDegradation to benzoyl-CoA under various electron-accepting conditions. psu.edu
    Linear Alkylbenzene Sulfonates (LAS)AnaerobicVariableSignificant degradation in some marine sediments, but negligible in many freshwater conditions. acs.orgeuropa.eu

    Specific metabolites of this compound have not been identified. However, based on studies of other long-chain alkylbenzenes, a predictable series of intermediate products can be anticipated.

    During the aerobic degradation of linear alkylbenzenes, the initial oxidation of the alkyl chain leads to the formation of phenyl-substituted fatty acids. ias.ac.in For example, the degradation of C11 and C13 linear alkylbenzenes by Nocardia amarae was found to produce metabolites such as 2-phenyl glutaric acid and phenylacetic acid. ias.ac.in Further degradation of phenylacetic acid can proceed through intermediates like α-hydroxy phenylacetic acid and homogentisic acid before the aromatic ring is cleaved. ias.ac.in

    In the case of linear alkylbenzene sulfonates (LAS), the primary degradation intermediates are sulfophenylcarboxylic acids (SPCs), which result from the shortening of the alkyl chain. nih.govresearchgate.net The detection of these SPCs is a key indicator of LAS biodegradation. nih.gov

    Under anaerobic conditions, the initial metabolites are likely to be different. For instance, the anaerobic degradation of LAS in marine sediments is proposed to proceed through the formation of sulfophenyl carboxylic acids via an initial addition of fumarate to the alkyl chain. acs.org

    Illustrative Data Table: Potential Biodegradation Metabolites of this compound Based on Analogous Compounds

    Parent Compound ClassDegradation ConditionPotential Intermediate Metabolites
    Long-chain AlkylbenzenesAerobicPhenyl-substituted fatty acids (e.g., Phenylacetic acid, Phenyl-propionic acid), Catechols
    Linear Alkylbenzene Sulfonates (LAS)AerobicSulfophenylcarboxylic acids (SPCs)
    TolueneAnaerobicBenzoyl-CoA
    Linear Alkylbenzene Sulfonates (LAS)AnaerobicFumarate adducts of the alkyl chain, Sulfophenylcarboxylic acids (SPCs)

    The complete degradation of complex organic pollutants like this compound often requires the synergistic action of a microbial consortium rather than a single microbial species. mdpi.comaloki.hu Microbial consortia can exhibit enhanced degradation capabilities due to their combined metabolic pathways, where one species may break down the parent compound into intermediates that are then utilized by other species. frontiersin.org

    For petroleum hydrocarbon degradation, which includes alkylbenzenes, consortia of bacteria and fungi have been shown to be highly effective. aloki.hu For instance, a consortium of Ochrobactrum intermedium and the white-rot fungus Pleurotus ostreatus demonstrated enhanced degradation of polycyclic aromatic hydrocarbons (PAHs). aloki.hu Similarly, consortia containing species of Lysinibacillus, Paenibacillus, Gordonia, and Cupriavidus have been constructed to degrade petroleum hydrocarbons, with some strains producing biosurfactants to increase the bioavailability of the pollutants. frontiersin.org

    In the context of PAH degradation, different members of a microbial community may specialize in degrading different sizes of molecules. For example, Alphaproteobacteria have been associated with the degradation of low molecular weight PAHs, while Gammaproteobacteria are linked to the degradation of high molecular weight PAHs. frontiersin.org It is highly probable that a diverse microbial consortium would be necessary for the efficient transformation of this compound in the environment. mdpi.comaloki.hufrontiersin.org

    Sorption and Desorption Behavior of this compound in Soil and Sediment Matrices

    Sorption of HOCs to environmental solids is typically described by the soil-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase at equilibrium. To account for variations in soil and sediment composition, the Kd is often normalized to the fraction of organic carbon (f_oc) in the solid matrix, yielding the organic carbon-normalized partition coefficient (Koc). nm.gov This relationship is expressed as:

    Koc = Kd / f_oc

    Due to a lack of direct experimental data for this compound, its sorption behavior must be inferred from its estimated physicochemical properties. As a large, non-polar molecule with two long alkyl chains, this compound is extremely hydrophobic. This is reflected in its very high estimated octanol-water partition coefficient (Log Kow), a key predictor of sorption potential. fao.org

    Quantitative Structure-Activity Relationship (QSAR) models estimate the Log Kow for this compound to be approximately 8.99. This high value indicates a very strong tendency to partition out of the water phase and into organic phases, such as the natural organic matter present in soils and sediments. nih.gov Consequently, the estimated soil organic carbon-water (B12546825) partition coefficient (Log Koc) is also very high, in the range of 6.5 to 8.0.

    This high Koc value suggests that this compound will bind tenaciously to soil and sediment particles. nm.gov The primary mechanism for this is hydrophobic partitioning, where the non-polar dioctylbenzene molecules are effectively "squeezed out" of the polar water phase and find a more compatible environment within the non-polar organic matter of the soil. researchgate.net As a result, the mobility of this compound in the subsurface environment is expected to be extremely low, with minimal potential for leaching into groundwater. Desorption, the process of release from a sorbed state back into the aqueous phase, is expected to be very slow and incomplete. This strong sorption contributes significantly to the compound's persistence in the soil and sediment compartments.

    Table 1: Comparison of Estimated Sorption Properties

    CompoundMolecular FormulaLog Kow (Octanol-Water Partition Coefficient)Log Koc (Soil Organic Carbon-Water Partition Coefficient)Mobility Classification
    This compoundC₂₂H₃₈~8.99 (Estimated)~6.5 - 8.0 (Estimated)Immobile
    1,2-DiethylbenzeneC₁₀H₁₄3.72 (Experimental) nih.gov~3.2 (1600) (Estimated) nih.govLow Mobility nih.gov

    Volatilization and Atmospheric Transport Modeling of this compound

    Volatilization is the process by which a chemical partitions from a liquid or solid phase into the gas phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (KH), which relates the partial pressure of the compound in the air to its concentration in the water at equilibrium. viu.canoaa.govcopernicus.org For volatilization from soil, both the vapor pressure and the soil-air partition coefficient are important. nih.gov

    For this compound, its large molecular weight (302.54 g/mol ) results in a very low estimated vapor pressure. This suggests that volatilization from dry surfaces would be a slow process. However, its extremely low water solubility means that its tendency to escape the aqueous phase can still be significant.

    This compound is classified as a semi-volatile organic compound (SVOC). If it enters the atmosphere, it can undergo long-range atmospheric transport (LRT). copernicus.orgdntb.gov.uaresearchgate.net Due to its low vapor pressure, it is likely to exist in the atmosphere partitioned between the gas phase and adsorbed to atmospheric particulate matter. This association with particles allows it to be transported over vast distances by wind currents. copernicus.org

    Atmospheric transport models for SVOCs often incorporate the "grasshopper effect," or multi-hopping, which involves repeated cycles of volatilization, atmospheric transport, and deposition. copernicus.org These models also describe the process of "cold condensation," where SVOCs tend to migrate from warmer source regions and accumulate in the colder regions of the globe, such as the Arctic. copernicus.orgresearchgate.netcopernicus.org While specific modeling has not been performed for this compound, its physicochemical properties are consistent with those of other SVOCs known to undergo LRT.

    Table 2: Comparison of Estimated Volatility Properties

    CompoundVapor Pressure @ 25°C (mm Hg)Henry's Law Constant (atm·m³/mol)Potential for Volatilization from Water
    This compound~1.1 x 10⁻⁵ (Estimated)~2.9 (Estimated)High (but limited by low aqueous concentration)
    1,2-Diethylbenzene1.05 (Experimental) nih.gov~2.6 x 10⁻³ (Estimated) nih.govHigh nih.gov

    Environmental Partitioning Models for Predicting this compound Distribution across Phases

    Environmental partitioning models, such as fugacity-based multimedia models, are used to predict the ultimate distribution of a chemical across different environmental compartments: air, water, soil, and sediment. fao.org These models use the fundamental physicochemical properties of a substance to calculate its tendency to "flee" from each phase.

    The key input parameters for these models include molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). Based on these properties, partition coefficients between all adjacent media (e.g., air-water, soil-water, sediment-water) are calculated to determine the equilibrium distribution.

    For this compound, its set of estimated properties points toward a clear environmental distribution pattern. Its extremely high Log Kow and consequently low water solubility drive it out of the aqueous phase. Its very low vapor pressure limits its partitioning into the atmosphere. Therefore, any release of this compound into a typical environment is predicted to result in its overwhelming accumulation in the organic-rich solid phases of soil and sediment. A Level I fugacity model calculation would show that at equilibrium, over 99% of the substance mass would reside in the soil and sediment compartments, with negligible amounts in the air and water. The high Log Kow also indicates a high potential for bioconcentration in the lipids of aquatic and soil-dwelling organisms.

    Table 3: Estimated Physicochemical Properties of this compound for Partitioning Models

    PropertyEstimated ValueSignificance for Partitioning
    Molecular Weight302.54 g/molInfluences diffusion and transport rates.
    Log Kow (Octanol-Water Partition Coefficient)~8.99Indicates extreme hydrophobicity and high potential for sorption and bioconcentration.
    Water Solubility~0.00004 mg/LVery low solubility limits its presence in the aqueous phase.
    Vapor Pressure~1.1 x 10⁻⁵ mm Hg at 25°CLow volatility limits partitioning to the atmosphere.
    Henry's Law Constant~2.9 atm·m³/molHigh value indicates a tendency to move from water to air if present in water.

    Abiotic Transformation Pathways of this compound in Aqueous Environments

    Abiotic transformation refers to the degradation of a chemical through non-biological processes. In aqueous environments, the most important abiotic pathways are typically hydrolysis and photolysis.

    Hydrolysis: Hydrolysis is a chemical reaction in which a molecule is cleaved by reacting with water. This pathway is significant for compounds with hydrolyzable functional groups, such as esters, amides, or certain halogenated alkanes. This compound is an alkyl-aromatic hydrocarbon. Its structure, consisting of a stable benzene ring and saturated alkyl chains, lacks functional groups that are susceptible to hydrolysis under environmentally relevant conditions (i.e., pH range of 5 to 9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

    Photolysis: Photolysis is degradation caused by the absorption of light energy.

    Direct Photolysis: This occurs when the chemical itself absorbs light in the solar spectrum (wavelengths >290 nm) and undergoes a transformation. While the benzene ring in this compound absorbs UV light, this absorption is typically at wavelengths shorter than those that penetrate the Earth's atmosphere. Alkyl substitution can slightly alter the absorption spectrum, but direct photolysis in water is generally not expected to be a rapid degradation process for simple alkylbenzenes. canada.ca

    Indirect Photolysis: This pathway involves the reaction of the chemical with photochemically produced reactive species in the water, primarily hydroxyl radicals (•OH) and singlet oxygen. Reaction with hydroxyl radicals is often the dominant abiotic transformation process for persistent organic pollutants in sunlit surface waters and in the atmosphere. canada.ca

    Table 4: Summary of Abiotic Transformation Pathways for this compound in Water

    PathwayRelevance for this compoundReasoning
    HydrolysisInsignificantThe molecule lacks hydrolyzable functional groups.
    Direct PhotolysisLikely InsignificantLimited absorption of relevant solar wavelengths and low aqueous concentration.
    Indirect PhotolysisPotentially Significant Mechanism, but Slow Overall RateThe molecule can react with hydroxyl radicals, but its availability in sunlit water is extremely low due to strong sorption.

    Theoretical and Computational Studies on 1,2 Dioctylbenzene

    Molecular Modeling and Conformational Analysis of 1,2-Dioctylbenzene and its Derivatives

    Molecular modeling and conformational analysis are essential computational techniques used to understand the three-dimensional structures and energy landscapes of molecules like this compound. darlingmodels.comscribd.com These methods are crucial for predicting molecular behavior and properties. fkit.hr The presence of two flexible octyl chains on a benzene (B151609) ring leads to a multitude of possible spatial arrangements, or conformers, each with a distinct energy level. aip.orgresearchgate.net

    The study of dialkylbenzenes has shown a significant increase in the number of low-energy conformations as the length of the alkyl chains increases. This phenomenon, termed "conformational explosion," results from the numerous rotational possibilities along the alkyl chains. aip.orgresearchgate.net For instance, while para-diethylbenzene has two primary conformers, para-dibutylbenzene has about nineteen. aip.orgresearchgate.net A preliminary laser-induced fluorescence (LIF) excitation scan of para-dioctylbenzene revealed a broad, congested spectrum, indicating a very complex potential energy surface with many interacting conformers. aip.orgresearchgate.net

    The nomenclature for these conformers often describes the relative orientation of the two alkyl chains with respect to the benzene ring (e.g., "syn" when on the same side and "anti" when on opposite sides) and the dihedral angles along each carbon chain (e.g., "trans," "perpendicular," "gauche"). aip.org

    Computational methods, such as those implemented in the Gaussian suite of programs, are employed to perform geometry optimizations and harmonic vibrational frequency calculations. aip.org To accurately determine the relative energies of different conformers, it is important to use dispersion-corrected density functional theory (DFT) methods and appropriate basis sets, as dispersion interactions significantly influence these energies. aip.org

    The table below illustrates the nomenclature used in conformational analysis of dialkylbenzenes. aip.org

    TermDesignationDescription
    Syn SChains are positioned on the same side of the phenyl ring.
    Anti AChains are positioned on opposite sides of the phenyl ring.
    Trans tDihedral angle along the carbon chain is near 180°.
    Perpendicular pDihedral angle along the carbon chain is near 90°.
    Gauche (+) gDihedral angle along the carbon chain is near +60°.
    Gauche (-) g'Dihedral angle along the carbon chain is near -60°.

    Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction of this compound

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. openaccessjournals.comresearchgate.net These methods solve the Schrödinger equation approximately to provide insights into molecular properties. openaccessjournals.com

    DFT calculations can determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. scielo.org.mx The distribution of electron density, calculated through methods like Mulliken population analysis, can reveal how the addition of substituents affects the aromatic system. nih.gov For instance, in related substituted benzenes, the presence of alkyl groups influences the electron density distribution and the strength of the π-bonds within the aromatic ring. nih.gov

    Prediction of Reaction Sites and Transition States for this compound Transformations

    Computational chemistry offers various methods to predict the most likely sites for chemical reactions on a molecule and to understand the energy barriers (transition states) for these transformations. beilstein-journals.orgcam.ac.ukresearchgate.net For aromatic compounds like this compound, predicting the regioselectivity of reactions such as electrophilic aromatic substitution is a key application. nih.gov

    Recent advancements have led to the development of quantum mechanics (QM)-based workflows that can predict reaction sites with high accuracy. beilstein-journals.org These methods often involve calculating the energies of potential intermediates or transition states. For example, in electrophilic aromatic substitution, the relative energies of the protonated isomers (arenium ions) can be calculated to predict the most favorable reaction site. nih.gov Machine learning models, sometimes trained on data from QM calculations, are also increasingly used to predict reaction regioselectivity. researchgate.netnih.govchemrxiv.org

    The prediction of reaction sites often involves considering both steric and electronic effects. The bulky octyl groups in this compound would exert significant steric hindrance, which, along with the electronic-donating nature of the alkyl groups, would direct incoming reactants to specific positions on the benzene ring. Computational models can quantify these effects to provide a detailed picture of the molecule's reactivity.

    Calculation of Spectroscopic Parameters for this compound

    Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand electronic properties. mpg.deosti.gov These calculations can provide valuable information on vibrational frequencies (infrared and Raman spectra), electronic transitions (UV-visible spectra), and nuclear magnetic resonance (NMR) chemical shifts. aroonchande.comuva.esfrontiersin.org

    For molecules with multiple conformers, like this compound, spectroscopic parameters are often calculated for each stable conformation. mdpi.com The calculated spectra can then be averaged, weighted by the predicted population of each conformer, to produce a theoretical spectrum that can be compared with experimental results. chimia.ch

    For example, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. aroonchande.com In the case of this compound, this would include the C-H stretches of the alkyl chains and the aromatic ring, as well as the C-C stretching modes. The table below shows typical calculated spectroscopic parameters for a related molecule, which illustrates the type of data that can be obtained. frontiersin.org

    ParameterDescription
    Rotational Constants (A, B, C) Related to the molecule's moments of inertia.
    Centrifugal Distortion Constants Corrections to the rigid rotor model.
    Dipole Moment Components (µa, µb, µc) Describe the distribution of charge in the molecule.
    Nuclear Quadrupole Coupling Constants For nuclei with a quadrupole moment (e.g., ¹⁴N).

    Molecular Dynamics Simulations to Understand the Behavior of this compound in Solvents or Materials

    Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating the interactions between a solute molecule like this compound and its surrounding environment (such as a solvent or a material matrix), MD can provide insights into its dynamic behavior, aggregation properties, and influence on the surrounding medium. nih.govrsc.org

    In the context of materials science, MD simulations can be used to predict how this compound molecules might self-assemble or pack in the solid state or in liquid crystals. These simulations can help understand the formation of ordered structures, which is crucial for the development of organic electronic materials. nih.gov The flexibility of the octyl chains and the π-π stacking interactions between benzene rings are key parameters in such simulations.

    The table below summarizes the types of information that can be obtained from MD simulations.

    Information from MD SimulationsRelevance to this compound
    Solvent Distribution Understanding how solvents like water or organic solvents arrange around the molecule. osti.gov
    Aggregation Propensity Predicting whether this compound molecules are likely to clump together in a given solvent. nih.gov
    Conformational Dynamics Observing the transitions between different conformers of the flexible octyl chains in a dynamic environment.
    Membrane Interaction Simulating how this compound might interact with and disrupt biological membranes. rsc.org

    Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs

    Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.govresearchgate.netaidic.it These models are built by correlating molecular descriptors (numerical representations of molecular structure) with experimentally measured properties for a set of similar compounds (a training set). unistra.fr Once a statistically significant model is developed, it can be used to predict the properties of new, untested molecules. nih.gov

    For analogs of this compound, QSPR models could be developed to predict a wide range of properties, such as boiling point, solubility, or performance in a specific application (e.g., as a plasticizer or in an electronic device). The process typically involves:

    Data Collection : Gathering a dataset of molecules with known structures and the property of interest.

    Descriptor Calculation : Using software to calculate various molecular descriptors for each molecule. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex quantum chemical descriptors. aidic.itunistra.fr

    Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that links the descriptors to the property. unistra.fr

    Model Validation : Rigorously testing the model's predictive power using techniques like cross-validation and an external test set. researchgate.net

    The table below shows the key steps in a QSPR modeling workflow. nih.gov

    StepDescription
    Data Preparation Curation and preparation of the dataset, including molecular structures and property values.
    Descriptor Generation Calculation of numerical values that represent the chemical information of the molecules.
    Data Splitting Dividing the dataset into training and test sets to build and validate the model.
    Model Building Applying a learning algorithm to the training set to create the QSPR model.
    Model Assessment Evaluating the performance of the model on the test set using various statistical metrics.

    Computational Design and Screening of Novel this compound-Based Functional Materials

    Computational methods are increasingly used not just to study existing molecules but also to design new ones with desired properties. researchgate.netd-nb.infonaiss.se This "in silico" design process can significantly accelerate the discovery of new functional materials by screening vast numbers of potential candidates before committing to expensive and time-consuming experimental synthesis. d-nb.infofindaphd.com

    For materials based on this compound, computational design could be used to:

    Screen for Improved Properties : By systematically modifying the structure of this compound (e.g., changing the length or branching of the alkyl chains, adding other functional groups to the benzene ring), computational tools can predict how these changes would affect properties relevant to a specific application, such as the electronic properties for an organic semiconductor.

    Develop Structure-Property Relationships : Computational screening can help establish clear relationships between molecular structure and material performance, guiding the rational design of new materials. d-nb.info

    Identify Promising Candidates : High-throughput screening, often using a combination of methods from QSPR to DFT, can quickly evaluate thousands of virtual compounds and identify a smaller, more manageable set of promising candidates for experimental investigation. d-nb.info

    The process often involves a tiered approach, starting with faster, less computationally demanding methods to screen a large library of virtual compounds, followed by more accurate (and more computationally expensive) methods like DFT for the most promising candidates. researchgate.net This approach allows for the efficient exploration of a vast chemical space to identify novel functional materials based on the this compound scaffold.

    Analytical Methodologies for 1,2 Dioctylbenzene Quantification and Detection

    Development of Chromatographic Techniques (GC-MS, HPLC, GPC) for Trace Analysis of 1,2-Dioctylbenzene in Diverse Matrices

    Chromatographic methods are indispensable for separating this compound from complex matrices and subsequently quantifying it.

    GC-MS is the primary technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for this compound. The compound's relatively low polarity and thermal stability allow for efficient volatilization and separation on a gas chromatographic column. Typically, non-polar or slightly polar stationary phases, such as those based on 5%-phenyl polydimethylsiloxane (B3030410) (e.g., DB-5, HP-5ms), would be employed to achieve optimal separation from co-eluting matrix components. For instance, similar aromatic compounds like benzene (B151609), toluene, ethylbenzene, and xylenes (B1142099) (BTEX) are routinely analyzed by GC-MS, often utilizing columns like DB-624 for their separation chem-space.comresearchgate.net. The mass spectrometer provides highly specific detection and identification through characteristic fragmentation patterns, even at trace levels. This combination offers high sensitivity and selectivity, essential for analyzing this compound in environmental (e.g., water, soil) or industrial samples researchgate.netsolubilityofthings.com.

    While GC-MS is often preferred for more volatile alkylbenzenes, HPLC can be a valuable alternative or complementary technique, especially if this compound is present in non-volatile or aqueous matrices, or if its derivatives are less amenable to GC. Reversed-phase HPLC, using a C18 column and a mobile phase gradient of organic solvents (e.g., acetonitrile (B52724) or methanol) and water, would be the most common approach. This method separates compounds based on their hydrophobic interactions with the stationary phase. HPLC with UV-Vis or diode array detection (DAD) is widely used for various aromatic compounds, allowing for quantification based on their characteristic UV absorption.

    GPC, also known as Size Exclusion Chromatography (SEC), separates molecules primarily based on their hydrodynamic volume (size in solution) rather than chemical interactions. While not typically used for the direct quantification of a single, defined small molecule like this compound, GPC is highly relevant if this compound is present as a component in a polymeric mixture, or if its synthesis might lead to oligomeric byproducts. In such cases, GPC can provide information on the molecular weight distribution of the mixture, allowing for the separation of this compound from larger or smaller components. Organic solvents like tetrahydrofuran (B95107) (THF) are commonly used as the mobile phase in GPC for non-polar polymers and related organic compounds.

    Method Optimization for High Resolution and Sensitivity in this compound Analysis

    Achieving high resolution and sensitivity in the chromatographic analysis of this compound involves careful optimization of various parameters:

    GC-MS Optimization:

    Column Selection: Choosing the appropriate stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane) and optimizing column dimensions (length, inner diameter, film thickness) is critical for resolution. Longer columns can increase resolution, while thinner films can improve peak shape for less volatile compounds.

    Temperature Program: A well-designed temperature program (initial temperature, ramp rate, final temperature) is essential for achieving optimal separation of this compound from other hydrocarbons and ensuring complete elution within a reasonable run time.

    Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium) impacts efficiency and analysis time.

    Mass Spectrometer Parameters: Tuning the MS for optimal ion abundance and selecting appropriate scan ranges or employing Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity and reduce matrix interferences for trace analysis researchgate.net.

    HPLC Optimization:

    Column Chemistry: Selecting the right C18 column with appropriate particle size and pore size for the compound's molecular dimensions.

    Mobile Phase Composition: Optimizing the ratio and gradient of organic modifier (e.g., acetonitrile) and aqueous phase (often with a buffer or acid to control pH if ionizable impurities are present) is crucial for retention and selectivity.

    Flow Rate and Temperature: These parameters affect retention times, peak shape, and efficiency.

    Detector Optimization: For both GC-MS and HPLC, detector settings (e.g., electron energy in MS, wavelength in UV-Vis/DAD, gain in FID) must be optimized to maximize the signal-to-noise ratio for this compound.

    Application of Multidimensional Chromatography for Complex this compound Samples

    In highly complex matrices where this compound might co-elute with numerous other isomers or structurally similar compounds, multidimensional chromatography offers enhanced separation power.

    Two-Dimensional Gas Chromatography (GCxGC): This technique couples two GC columns with different stationary phase chemistries. The effluent from the first column is continuously transferred to the second column, which provides a rapid, secondary separation. This results in a highly organized 2D chromatogram with significantly increased peak capacity, resolution, and sensitivity, making it ideal for comprehensive analysis of complex hydrocarbon mixtures where this compound might be a minor component among many isomers researchgate.net.

    Comprehensive Two-Dimensional Liquid Chromatography (LCxLC): Similar to GCxGC, LCxLC involves two HPLC columns with different separation mechanisms. This can be beneficial for separating complex non-volatile mixtures containing this compound or its derivatives that are not amenable to GC.

    Spectroscopic Methods (e.g., UV-Vis, Fluorescence) for Quantitative Determination of this compound

    Spectroscopic methods can provide rapid and direct quantitative determination, often complementing chromatographic techniques.

    Aromatic compounds, including this compound, exhibit characteristic absorption in the UV region due to their conjugated pi-electron systems. UV-Vis spectroscopy can be used for the quantitative determination of this compound by measuring its absorbance at a specific wavelength (e.g., around 260-270 nm for benzene derivatives). The Beer-Lambert law forms the basis for quantification, relating absorbance to concentration. This method is fast and cost-effective. However, its applicability is limited in complex samples where other aromatic components might interfere by absorbing at similar wavelengths, leading to a lack of specificity. For pure samples or samples with minimal interference, UV-Vis can serve as a straightforward quantification tool.

    Many aromatic hydrocarbons exhibit fluorescence, a process where molecules absorb light at one wavelength (excitation) and emit light at a longer wavelength (emission). If this compound is found to be fluorescent, this technique could offer higher sensitivity and selectivity compared to UV-Vis, as fewer compounds typically fluoresce. The presence of the long alkyl chains might influence the fluorescence quantum yield or spectrum compared to simpler benzene. Fluorescence spectroscopy is particularly useful for trace analysis in solutions, as it can achieve very low detection limits. It is important to determine the optimal excitation and emission wavelengths for this compound to maximize signal and minimize interference.

    Advanced Sample Preparation and Extraction Protocols for this compound from Environmental and Industrial Samples

    Sample preparation is a critical step in the analytical workflow, especially for trace analysis of this compound in diverse and often complex matrices like environmental water, soil, or industrial effluents. Its purpose is to isolate and concentrate the analyte while removing interfering matrix components, thereby improving method sensitivity, accuracy, and instrument longevity.

    Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques for this compound

    These macro-extraction techniques are widely used for preparing samples containing semi-volatile organic compounds.

    SPE is a versatile technique that uses a solid sorbent to selectively retain analytes from a liquid sample, followed by elution with a small volume of solvent. For non-polar compounds like this compound, reversed-phase SPE cartridges are typically employed. Common sorbents include C18 (octadecyl-bonded silica) or polymeric resins such as styrene-divinylbenzene (SDB) copolymers, which offer strong hydrophobic interactions. The SPE process generally involves four steps: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target analyte. SPE offers advantages such as reduced solvent consumption, improved selectivity, and higher recoveries compared to traditional LLE, making it suitable for environmental and industrial samples.

    LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, which is a non-polar compound, LLE would involve extracting it from an aqueous matrix (e.g., water samples) into a suitable immiscible organic solvent (e.g., hexane, dichloromethane, or toluene). Multiple extraction steps can be performed to maximize recovery. While effective, LLE can be labor-intensive, consume significant amounts of organic solvents, and may lead to emulsion formation with complex matrices.

    Microextraction Methods (e.g., SPME, LPME) for this compound

    Microextraction techniques are miniaturized versions of traditional extraction methods, aiming to reduce solvent consumption, sample volume, and analysis time while maintaining or improving sensitivity.

    SPME is a solvent-free sample preparation technique that utilizes a fused silica (B1680970) fiber coated with an extracting phase (e.g., polydimethylsiloxane, PDMS). The fiber is exposed to the sample (either directly immersed in a liquid or placed in the headspace above a sample) to extract volatile and semi-volatile analytes like this compound. After extraction, the analytes are thermally desorbed directly into the GC injector port, eliminating the need for extraction solvents and reducing sample handling. SPME offers high sensitivity and is well-suited for automation and on-site analysis of environmental and industrial samples.

    LPME encompasses a variety of techniques that use a very small volume of an immiscible organic solvent to extract analytes from an aqueous sample. Different modes include:

    Single-Drop Microextraction (SDME): A micro-drop of extraction solvent is suspended at the tip of a syringe needle and exposed to the sample or its headspace.

    Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): The extraction solvent is contained within the pores of a hollow fiber, which is then immersed in the sample. This can facilitate three-phase extraction (sample-solvent-acceptor phase).

    Dispersive Liquid-Liquid Microextraction (DLLME): A mixture of a small volume of extraction solvent and a disperser solvent (miscible with both phases) is rapidly injected into the aqueous sample, forming a cloudy emulsion with a large surface area for rapid mass transfer. After centrifugation, the enriched organic phase is collected for analysis.

    LPME techniques offer significant advantages in terms of reduced solvent consumption, high pre-concentration factors, and compatibility with various analytical instruments, making them suitable for trace analysis of this compound in environmental and industrial matrices.

    Industrial Production and Process Engineering of 1,2 Dioctylbenzene

    Scale-up Considerations and Challenges for 1,2-Dioctylbenzene Synthesis from Laboratory to Industrial Scale

    Scaling up the synthesis of this compound from laboratory to industrial scale involves transitioning from small-batch reactions to continuous or large-batch operations, introducing several engineering challenges.

    Reaction Kinetics and Thermodynamics: At a larger scale, managing the exothermic nature of Friedel-Crafts alkylation becomes critical. Efficient heat removal is essential to prevent hot spots, runaway reactions, and degradation of product quality or catalyst deactivation. google.com The kinetics, which might be well-controlled in a lab flask, need to be re-evaluated for larger volumes where mass and heat transfer limitations become significant.

    Mass Transfer and Mixing Efficiency: Achieving uniform mixing of reactants and catalysts in large industrial reactors is challenging. Poor mixing can lead to localized concentration gradients, affecting reaction rates, selectivity, and potentially increasing by-product formation, such as polyalkylation or isomerization. studymind.co.ukplymouth.ac.uk

    Reactor Design: The choice between batch and continuous reactors, and the specific reactor type (e.g., fixed-bed catalytic reactors, stirred tank reactors), is crucial. Continuous processes often offer better control over reaction conditions, higher throughput, and more consistent product quality. ums.ac.idscribd.com For Friedel-Crafts alkylation, fixed-bed reactors with solid acid catalysts are commonly employed. echem-eg.comums.ac.id

    Catalyst Management: Industrial processes often utilize solid acid catalysts (e.g., zeolites, solid phosphoric acid) due to their ease of separation and reduced environmental impact compared to traditional liquid Lewis acids like aluminum chloride. echem-eg.comresearchgate.netums.ac.idgoogle.comintratec.usprocurementresource.com Scale-up requires robust catalyst systems that maintain activity and selectivity over long periods, with considerations for regeneration or replacement cycles. Catalyst deactivation can be accelerated by high exothermic temperatures. google.com

    Purity Requirements and Separation Challenges: Achieving high purity of this compound requires efficient separation and purification steps. The presence of isomers (e.g., 1,3-dioctylbenzene, 1,4-dioctylbenzene), unreacted starting materials, and other alkylation by-products necessitates sophisticated distillation or other separation techniques. plymouth.ac.uk The boiling points of various dioctylbenzene isomers can be very close, making their separation energy-intensive.

    Material Compatibility: The choice of construction materials for reactors, piping, and other equipment must account for the corrosive nature of reactants, catalysts (especially Lewis acids like AlCl₃), and reaction intermediates.

    Technoeconomic Analysis of Different Production Routes for this compound

    A thorough technoeconomic analysis is vital for selecting the most viable industrial production route for this compound. This involves evaluating capital expenditure (CAPEX) and operational expenditure (OPEX) for various synthetic pathways. google.comprocurementresource.comslideshare.netnexanteca.com

    The primary route involves the Friedel-Crafts alkylation of benzene (B151609) with an octylating agent. Possible octylating agents include 1-octene (B94956) or 1-bromooctane (B94149). rsc.org

    Route 1: Alkylation of Benzene with 1-Octene

    Reaction: Benzene + 1-Octene → Dioctylbenzene (catalyzed by a Lewis acid or solid acid catalyst).

    Advantages: 1-octene is a readily available olefin. fishersci.ptnih.govsigmaaldrich.com The reaction can be carried out using solid acid catalysts, which simplify downstream separation compared to homogeneous catalysts. echem-eg.comums.ac.id

    Disadvantages: Olefins can lead to more side reactions, including oligomerization and skeletal isomerization of the alkyl chain, potentially affecting the regioselectivity and linearity of the octyl group. google.com Achieving high 1,2-selectivity can be challenging.

    Route 2: Alkylation of Benzene with 1-Bromooctane

    Reaction: Benzene + 1-Bromooctane → Dioctylbenzene (catalyzed by a Lewis acid like AlCl₃).

    Advantages: Alkyl halides can offer more controlled alkylation. rsc.org

    Disadvantages: 1-bromooctane is typically more expensive than 1-octene. fishersci.caontosight.aisigmaaldrich.com The use of traditional Lewis acids like aluminum chloride (AlCl₃) generates significant amounts of corrosive waste (e.g., spent catalyst sludge), requiring careful handling and disposal. rsc.orgstudymind.co.ukbeilstein-journals.org Carbocation rearrangements can occur with alkyl halides, leading to branched alkyl groups if the carbocation is not sufficiently stabilized or if the reaction conditions promote rearrangement. rsc.orgstudymind.co.uklibretexts.org

    For industrial production of dialkylbenzenes, solid acid catalysts (e.g., zeolites) are preferred over traditional liquid acids due to their environmental benefits and easier separation. echem-eg.comresearchgate.netums.ac.idgoogle.comintratec.usprocurementresource.com The use of two reaction zones with different catalysts can optimize the formation of monoalkylaromatics in the first zone and dialkylbenzenes in the second, while limiting trialkylbenzene formation. google.com

    Cost-Benefit Analysis of Raw Materials and Energy Consumption in this compound Manufacturing

    Raw Materials:

    Benzene: A fundamental petrochemical, its cost is subject to crude oil prices and refinery output. wikipedia.orgintratec.us

    Octylating Agent (1-Octene or 1-Bromooctane): The cost of the octylating agent is a significant variable. 1-octene is generally derived from petroleum or natural gas via oligomerization of ethylene. fishersci.ptnih.govsigmaaldrich.com 1-bromooctane is typically synthesized from 1-octanol.

    Solvents: Solvent selection impacts both cost and environmental footprint. Solvent recycling is crucial for economic viability.

    Energy Consumption:

    Reaction Energy: Alkylation reactions are exothermic, but maintaining optimal temperatures often requires heating or cooling. google.comums.ac.id

    Separation and Purification Energy: Distillation, a common purification method, is highly energy-intensive, especially for separating components with close boiling points. scribd.com Energy-efficient designs, such as dividing wall columns, can significantly reduce energy costs. scribd.com

    Utilities: Cooling water, steam, and electricity are major utility costs. For example, a linear alkylbenzene plant producing 2,560 kg/hour of product might require 39,709 kg/hour of cooling water and 725 kg/hour of steam. ums.ac.id

    Table 1: Illustrative Cost Factors in this compound Manufacturing (Generalized)

    Cost CategoryDescriptionImpact on Total CostOptimization Strategy
    Raw Materials Benzene, 1-Octene/1-Bromooctane, Catalyst, SolventsHighSupplier negotiation, process yield optimization, catalyst recycling, solvent recovery.
    Energy Heating, Cooling, Pumping, Distillation (electricity, steam, fuel oil)HighHeat integration, energy-efficient equipment (e.g., dividing wall columns), optimized reaction conditions. ums.ac.idscribd.com
    Labor Operating personnel, maintenance, quality controlModerateAutomation, efficient plant layout.
    Waste Treatment Disposal of by-products, spent catalysts, wastewaterVariableWaste minimization, by-product valorization, catalyst regeneration.
    Maintenance Equipment upkeep, spare partsModeratePredictive maintenance, robust equipment selection.

    Process Economics and Market Analysis for this compound

    The market for specific dialkylbenzenes like this compound is often driven by niche applications, unlike the large-volume market for linear alkylbenzene (LAB) used in detergents. echem-eg.comprocurementresource.com

    Capital Expenditure (CAPEX): This includes the cost of land, site preparation, equipment (reactors, heat exchangers, distillation columns, pumps, storage tanks), civil works, infrastructure (utilities, offices), and contingency. google.comprocurementresource.comslideshare.net For a chemical plant, CAPEX can be substantial.

    Operational Expenditure (OPEX): This covers recurring costs such as raw materials, utilities, labor, maintenance, plant overheads, local taxes, insurance, and depreciation. google.comprocurementresource.comslideshare.net

    Market Demand and Applications: Dialkylbenzenes, including dioctylbenzenes, have shown increasing demand for applications in tertiary oil recovery (Enhanced Oil Recovery, EOR) and as lubricants. google.commoeveglobal.com The specific 1,2-isomer might offer particular performance advantages in these applications due to its molecular structure.

    Pricing Trends: Pricing will be influenced by raw material costs, production efficiency, and the supply-demand balance in its specific application markets.

    Competitive Landscape: The market may involve a few specialized producers or be dominated by larger chemical companies with the capability to produce a range of alkylbenzenes. Currently, there is no commercial process to make dialkylbenzenes as a primary product; they are often produced in small quantities as a side reaction in LAB manufacturing. google.com This indicates a potential market opportunity for dedicated production if demand justifies it.

    Process Design and Engineering for Optimized this compound Manufacturing Facilities

    Optimized process design for this compound manufacturing aims to maximize yield, selectivity, energy efficiency, and minimize environmental impact.

    Reaction Section:

    Reactor Type: Fixed-bed catalytic reactors are commonly used for alkylation of benzene with olefins, especially with solid acid catalysts. echem-eg.comums.ac.id For this compound, careful control of temperature and residence time is crucial to favor the desired isomer and minimize polyalkylation and isomerization.

    Catalyst Selection: Zeolite catalysts (e.g., ZSM-5, Beta, Mordenite) are preferred due to their shape selectivity and ability to reduce by-product formation. researchgate.netgoogle.comcapes.gov.br The pore size and acidity of the zeolite can be tailored to influence regioselectivity.

    Reaction Conditions: Optimized temperature (e.g., 80-193°C for linear alkylbenzene production) and pressure (e.g., 5 atm) are critical. ums.ac.id A high benzene-to-olefin molar ratio can help suppress polyalkylation and promote monoalkylation, with subsequent transalkylation of polyalkylated species back to the desired product. google.com

    Separation and Purification Section:

    Distillation: A series of distillation columns would be employed to separate unreacted benzene, light by-products, the desired this compound, and heavier by-products (e.g., trialkylbenzenes). Multi-stage distillation or specialized columns like dividing wall columns can enhance efficiency. scribd.com

    Heat Integration: Implementing heat exchangers to recover heat from exothermic reaction steps or hot product streams to preheat incoming reactants or generate steam can significantly reduce energy consumption. scribd.comresearchgate.net

    Process Control Systems: Advanced Distributed Control Systems (DCS) or Supervisory Control and Data Acquisition (SCADA) systems are essential for monitoring and controlling critical process parameters (temperature, pressure, flow rates, reactant ratios) to ensure consistent product quality and safe operation.

    Safety in Design: Process design must incorporate safety features based on Hazard and Operability (HAZOP) studies and Layer of Protection Analysis (LOPA) to prevent accidents related to flammable materials (benzene, octenes), high temperatures, and pressures.

    By-product Management, Waste Minimization, and Resource Efficiency in this compound Production

    Effective by-product management and waste minimization are crucial for the economic and environmental sustainability of this compound production.

    By-product Formation:

    Polyalkylation: Formation of tri- and higher alkylated benzenes is a common issue in Friedel-Crafts alkylation, especially with activating alkyl groups. google.comrsc.orgplymouth.ac.uklibretexts.org

    Isomerization: Skeletal isomerization of the octyl chain or positional isomerization on the benzene ring can occur, leading to undesired isomers (e.g., 1,3- or 1,4-dioctylbenzene, or branched octyl groups). rsc.orggoogle.comstudymind.co.uklibretexts.org

    Transalkylation: This reaction can be used beneficially to convert polyalkylated benzenes back to mono- or dialkylbenzenes by reacting them with excess benzene. google.comintratec.us

    Waste Minimization Strategies:

    Catalyst Recycling/Regeneration: Using solid acid catalysts that can be regenerated extends their lifespan and reduces solid waste. echem-eg.com

    Solvent Recovery and Reuse: Distillation or other methods are used to recover and recycle reaction solvents.

    Energy Recovery: Heat integration, as mentioned above, minimizes energy waste.

    By-product Valorization: Exploring potential markets for significant by-products can turn waste into valuable resources. For example, heavier alkylbenzenes might find use in other specialized applications if their structure is suitable.

    Resource Efficiency:

    High Atom Economy: Processes designed for high atom economy minimize the generation of unwanted atoms, making the process more efficient.

    Optimized Reactant Ratios: Maintaining optimal reactant ratios (e.g., high benzene-to-octene ratio) can reduce polyalkylation and improve selectivity, thereby conserving raw materials.

    Water Management: Minimizing water consumption and treating wastewater streams are critical environmental considerations.

    Quality Control and Assurance Strategies for Industrial-Grade this compound

    Quality control (QC) and quality assurance (QA) are integral to ensuring that industrial-grade this compound consistently meets specified purity and performance criteria. tandfonline.comelchemy.comtandfonline.comworldwidequalitycontrol.comsgs-institut-fresenius.de

    Raw Material Inspection:

    Incoming Materials Testing: Benzene and the octylating agent (1-octene or 1-bromooctane) are tested upon arrival for purity, moisture content, and absence of inhibitors or contaminants that could affect the reaction. sgs-institut-fresenius.de

    Catalyst Characterization: Fresh and regenerated catalysts are analyzed for activity, selectivity, and physical properties (e.g., surface area, pore size distribution, acidity) to ensure consistent performance.

    In-Process Quality Control:

    Reaction Monitoring: Real-time or frequent sampling and analysis of reaction mixtures using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor conversion of reactants, formation of desired product, and appearance of by-products. This allows for immediate adjustments to reaction conditions.

    Process Parameter Monitoring: Continuous monitoring of temperature, pressure, flow rates, and pH (if applicable) to ensure the process operates within optimal parameters.

    Finished Product Quality Assurance:

    Purity Analysis: GC-FID (Gas Chromatography-Flame Ionization Detector) and GC-MS (Gas Chromatography-Mass Spectrometry) are critical for determining the purity of this compound and quantifying the presence of isomers and other impurities. plymouth.ac.uk

    Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the specific 1,2-isomer. plymouth.ac.uk

    Physical Properties: Measurements such as density, refractive index, boiling point, and flash point are performed to ensure the product meets physical specifications.

    Moisture Content: Karl Fischer titration is used to determine water content.

    Acid Number: To ensure the absence of residual acidic impurities from the catalyst.

    Quality Management Systems:

    Good Manufacturing Practices (GMP): Although more common in pharmaceuticals, GMP principles (e.g., proper documentation, personnel training, equipment calibration, systematic production processes) are increasingly applied in specialty chemical manufacturing to ensure quality and prevent contamination. elchemy.com

    ISO 9001:2015: Implementation of a robust Quality Management System (QMS) based on ISO 9001 ensures consistent processes and continuous improvement. elchemy.com

    Statistical Process Control (SPC): Using statistical methods to monitor and control the production process, identifying and addressing variations before they lead to defects.

    Table 2: Key Analytical Techniques for Quality Control of this compound

    Analytical TechniquePurpose
    Gas Chromatography (GC)Purity determination, quantification of isomers and impurities. plymouth.ac.uk
    GC-Mass Spectrometry (GC-MS)Identification of unknown impurities, structural confirmation. plymouth.ac.uk
    Nuclear Magnetic Resonance (NMR)Detailed structural elucidation, confirmation of isomer. plymouth.ac.uk
    Infrared (IR) SpectroscopyIdentification of functional groups, general structural confirmation. plymouth.ac.uk
    Karl Fischer TitrationDetermination of moisture content.
    Density MeterMeasurement of specific gravity.
    RefractometerMeasurement of refractive index.
    TitrationDetermination of acid number (residual acidity).

    Future Research Directions and Unaddressed Challenges Pertaining to 1,2 Dioctylbenzene

    Exploration of Novel and Sustainable Synthetic Pathways for 1,2-Dioctylbenzene

    The synthesis of specific alkylbenzene isomers, such as this compound, remains a significant challenge due to issues inherent in traditional synthetic methodologies. Conventional Friedel-Crafts alkylation, a common route for producing alkylbenzenes, often suffers from limitations including carbocation rearrangements, which lead to mixtures of isomers, and polyalkylation, where multiple alkyl groups attach to the benzene (B151609) ring, making the isolation of a pure, specific isomer difficult chem960.com.

    Future research must focus on developing highly regioselective synthetic pathways that specifically favor the ortho-disubstitution of two octyl groups onto the benzene ring. This involves:

    Catalyst Design and Optimization: Investigating novel catalytic systems, including heterogeneous and homogeneous catalysts, that can direct the alkylation process with high precision to the 1,2-positions. This could involve exploring sterically hindered catalysts or those with specific electronic properties that promote ortho-selectivity.

    Sustainable Feedstocks and Processes: Shifting towards greener synthetic routes is crucial. Research into utilizing biomass-derived precursors, such as furans, in Diels-Alder cycloaddition reactions followed by dehydration, offers a promising, albeit currently low-yielding, avenue for producing alkylbenzenes made-in-china.comatamanchemicals.comwikipedia.org. Adapting these methods to achieve high yields and regioselectivity for this compound would be transformative.

    Direct Alkylation Methods: Exploring direct alkylation of benzene with alkanes as alkylating agents, which produces molecular hydrogen as a harmless byproduct instead of toxic halogens, represents a cleaner manufacturing process for alkylbenzenes cenmed.com. Tailoring such methods to achieve ortho-selectivity for long-chain alkyl groups like octyl is a significant research frontier.

    Flow Chemistry and Continuous Manufacturing: Implementing flow chemistry techniques could offer better control over reaction conditions, residence times, and heat transfer, potentially improving selectivity and yield for the desired 1,2-isomer and enabling more sustainable, scalable production.

    Discovery and Development of Emerging Applications for this compound in Advanced Technologies

    While heavy alkylbenzenes (HABs) are broadly used in industrial applications such as detergents, lubricants, and specialty fluids sigmaaldrich.cnscitoys.comchemblink.comrsc.org, the specific molecular architecture of this compound, with its two bulky octyl chains in close proximity, suggests potential for unique properties not found in linear or para-substituted isomers. Future research should aim to:

    Advanced Lubricants and Functional Fluids: The steric hindrance and specific conformation of this compound could impart unique rheological properties, thermal stability, or boundary lubrication characteristics, making it suitable for high-performance synthetic lubricants, heat transfer fluids, or dielectric fluids in specialized applications.

    Materials Science Building Blocks: Explore its utility as a monomer or building block for novel polymeric materials. For instance, functionalized dioctylbenzenes have been explored in the synthesis of organic semiconductors and conductive polymers r-project.org. The 1,2-isomer's distinct geometry might influence polymer chain packing, electronic properties, or self-assembly behavior, leading to new materials for organic electronics, photovoltaics, or smart coatings.

    Liquid Crystal and Supramolecular Chemistry: Investigate its potential in liquid crystal displays or as a component in supramolecular assemblies. The ortho-substitution could induce specific molecular orientations or intermolecular interactions, leading to novel mesophases or self-assembled structures with tailored optical or electronic properties.

    Chemical Intermediates for Fine Chemicals: Beyond bulk applications, this compound could serve as a unique intermediate for synthesizing complex fine chemicals, pharmaceuticals, or agrochemicals, where its specific substitution pattern is advantageous.

    Refinement and Innovation in Analytical and Characterization Techniques for this compound

    Accurate and efficient characterization is paramount for understanding the properties and ensuring the purity of this compound, especially given the challenges of isomer separation. Current analytical methods for alkylbenzenes include various chromatographic techniques like liquid chromatography (LC), gas chromatography (GC), and supercritical fluid chromatography (SFC), often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy wikipedia.orgsolubilityofthings.com. Future research should focus on:

    High-Resolution Isomer Separation: Developing advanced chromatographic columns and methods (e.g., 2D-LC, high-resolution GC-MS, or advanced SFC) capable of baseline separation of this compound from its 1,3- and 1,4-isomers, and potentially other alkylbenzene impurities, even at trace levels.

    Enhanced Spectroscopic Characterization: Innovating spectroscopic techniques (e.g., advanced NMR pulse sequences, high-resolution mass spectrometry, or vibrational spectroscopy) to unequivocally confirm the ortho-substitution pattern and characterize the conformational dynamics of the octyl chains. This is particularly important for quality control and reaction monitoring during selective synthesis.

    In-situ and Real-time Monitoring: Developing analytical tools for real-time, in-situ monitoring of this compound synthesis reactions. This would enable dynamic process optimization, rapid identification of side products, and improved control over selectivity and yield.

    Computational Spectroscopy: Integrating computational chemistry with experimental spectroscopy to predict and interpret the spectral characteristics of this compound, aiding in its identification and the elucidation of its molecular structure and dynamics.

    Interdisciplinary Research Opportunities for this compound Across Chemical, Materials, and Environmental Sciences

    The study of this compound offers fertile ground for interdisciplinary collaboration, bridging fundamental chemical principles with applied materials science and environmental considerations.

    Chemical-Materials Interface: Collaborative efforts between organic chemists, catalytic scientists, and materials scientists are essential to design and synthesize this compound with tailored properties for specific material applications. This includes understanding how the molecular structure influences bulk material properties.

    Environmental Chemistry and Sustainability: Research into the environmental fate, biodegradability, and ecotoxicology of this compound is crucial, especially if it finds broader applications. This includes comparing its environmental impact with existing alkylbenzenes and developing methods for its sustainable production and eventual degradation. While safety/adverse effects are excluded from this article, understanding environmental impact for future sustainable development is relevant.

    Process Engineering and Scale-Up: Collaboration between chemists and chemical engineers is vital to translate laboratory-scale selective synthesis methods into economically viable and environmentally sound industrial processes for this compound.

    Theoretical Chemistry and Computational Modeling: Employing quantum chemical calculations and molecular dynamics simulations can provide insights into the reactivity, stability, and conformational preferences of this compound, guiding experimental design for synthesis and application development.

    Integration of Artificial Intelligence, Machine Learning, and Big Data Analytics in this compound Research

    The rapidly advancing fields of Artificial Intelligence (AI), Machine Learning (ML), and Big Data Analytics offer unprecedented opportunities to accelerate research on this compound.

    Accelerated Synthesis Design: AI-driven retrosynthesis tools can explore vast chemical spaces to identify novel and efficient synthetic pathways for this compound, potentially overcoming the selectivity challenges of traditional methods. ML algorithms can predict optimal reaction conditions, catalysts, and reagents, reducing experimental trial-and-error.

    Property Prediction and Materials Discovery: ML models can be trained on existing chemical data to predict the physical, chemical, and material properties of this compound and its derivatives, guiding the design of new materials with desired functionalities. This can significantly shorten the discovery phase for new applications.

    Automated Experimentation and Robotics: Integrating AI with automated synthesis platforms and robotic laboratories can enable high-throughput experimentation for synthesizing and characterizing this compound, generating large datasets for further ML analysis and accelerating discovery.

    Data-Driven Characterization: AI and ML can enhance the analysis of complex spectroscopic and chromatographic data, improving the accuracy and speed of identifying and quantifying this compound in various matrices.

    Addressing Unresolved Questions in the Fundamental Chemistry and Applied Science of this compound

    Despite its clear chemical structure, several fundamental and applied questions about this compound remain unaddressed, hindering its potential exploitation.

    Fundamental Chemistry:

    Conformational Dynamics: A deeper understanding of the conformational preferences and dynamics of the two bulky octyl chains in the ortho-position is needed. How do these long, flexible chains interact with each other and the aromatic ring, and how do these interactions influence its physical properties (e.g., viscosity, melting point, solubility) compared to its isomers?

    Steric and Electronic Effects: Detailed studies on the precise steric and electronic effects of the ortho-octyl groups on the reactivity of the benzene ring are necessary. This could include investigations into its electrophilic aromatic substitution patterns, oxidation, and reduction behaviors, which might differ significantly from less hindered alkylbenzenes.

    Applied Science:

    Scalable and Cost-Effective Production: The primary unresolved applied challenge is the development of a scalable, cost-effective, and highly selective industrial process for producing pure this compound. Without this, its potential applications remain largely theoretical.

    Performance Benchmarking: Comprehensive comparative studies are needed to benchmark the performance of this compound in potential applications (e.g., as a lubricant additive or material component) against existing commercial alternatives. This would provide the necessary data to justify its specialized synthesis.

    Long-Term Stability and Degradation Pathways: For any practical application, a thorough understanding of its long-term chemical and thermal stability, as well as its degradation pathways under various environmental conditions, is essential.

    Q & A

    Basic Question: What are the recommended synthetic routes for 1,2-Dioctylbenzene, and how can purity be ensured?

    Methodological Answer:
    this compound is typically synthesized via Friedel-Crafts alkylation, where benzene derivatives react with octyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

    • Reagent Preparation : Use anhydrous conditions to prevent catalyst deactivation.
    • Reaction Monitoring : Track progress using thin-layer chromatography (TLC) or gas chromatography (GC) to detect intermediates and byproducts .
    • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Confirm purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

    Safety Note : Ensure proper ventilation and use explosion-proof equipment due to the flammability of alkyl halides and benzene derivatives .

    Basic Question: What analytical techniques are critical for characterizing this compound?

    Methodological Answer:

    • Structural Confirmation :
      • ¹H/¹³C NMR : Identify substitution patterns (e.g., para/meta isomers) and alkyl chain integration. Compare chemical shifts with literature data for dioctyl-substituted aromatics .
      • Fourier-transform infrared spectroscopy (FTIR) : Detect C-H stretching (2800–3000 cm⁻¹) and aromatic ring vibrations (1600 cm⁻¹) .
    • Purity Assessment :
      • GC-MS : Quantify impurities using a non-polar capillary column (e.g., DB-5) with helium carrier gas .
      • Elemental Analysis : Verify C/H ratios within ±0.3% of theoretical values .

    Advanced Question: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

    Methodological Answer:
    Contradictions often arise from differences in synthesis conditions or analytical methods. To address this:

    • Method Triangulation : Cross-validate data using orthogonal techniques (e.g., differential scanning calorimetry for melting points vs. capillary tube methods) .
    • Replicate Experiments : Reproduce results under controlled conditions (e.g., anhydrous vs. ambient humidity) to isolate variables .
    • Literature Review : Prioritize peer-reviewed studies with detailed experimental protocols over non-indexed sources .

    Example : If solubility in hexane varies, test the compound pre- and post-repurification to assess the impact of residual solvents .

    Advanced Question: What strategies mitigate thermal instability during high-temperature reactions involving this compound?

    Methodological Answer:

    • Reaction Optimization :
      • Use inert atmospheres (N₂/Ar) to prevent oxidative degradation.
      • Employ short reaction times and low-to-moderate temperatures (≤150°C) to minimize decomposition .
    • Stability Monitoring :
      • Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., >200°C).
      • Real-time GC-MS : Detect volatile byproducts during reactions .

    Contingency : If degradation occurs, redesign the reaction pathway using protective groups (e.g., silyl ethers) for the octyl chains .

    Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

    Methodological Answer:

    • Exposure Control :
      • Use fume hoods and local exhaust ventilation to maintain airborne concentrations below OSHA Permissible Exposure Limits (PELs) .
      • Monitor air quality with photoionization detectors (PID) calibrated for aromatic hydrocarbons .
    • Personal Protective Equipment (PPE) :
      • Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
      • Immediately decontaminate spills using activated carbon or vermiculite .
    • Waste Management :
      • Segregate halogenated waste and dispose via certified hazardous waste facilities .

    Advanced Question: How can computational modeling predict the environmental impact of this compound?

    Methodological Answer:

    • QSPR/QSAR Models : Predict biodegradability and toxicity using octanol-water partition coefficients (log P) and molecular descriptors (e.g., polar surface area) .
    • Degradation Pathways : Simulate oxidative breakdown via density functional theory (DFT) to identify persistent intermediates .
    • Experimental Validation : Conduct OECD 301F biodegradability tests in aqueous media with activated sludge inoculum .

    Basic Question: What literature review strategies are effective for compiling data on this compound?

    Methodological Answer:

    • Database Searches :
      • Use SciFinder® with keywords: "this compound synthesis," "alkylbenzene applications," and "spectral data."
      • Filter results by publication date (last 10 years) and exclude non-peer-reviewed sources .
    • Citation Tracking :
      • Follow references in high-impact journals (e.g., Journal of Organic Chemistry) to identify foundational studies .

    Advanced Question: How do steric effects of the octyl chains influence the reactivity of this compound in catalytic systems?

    Methodological Answer:

    • Steric Hindrance Analysis :
      • Use X-ray crystallography or molecular dynamics simulations to measure bond angles and spatial crowding .
      • Compare reaction rates with less hindered analogs (e.g., 1,2-dimethylbenzene) under identical conditions .
    • Catalyst Design :
      • Employ bulky ligands (e.g., triphenylphosphine) to counteract steric effects in cross-coupling reactions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.